4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Beschreibung
The exact mass of the compound 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Formyl-3-methoxyphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Formyl-3-methoxyphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-formyl-3-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQAFYIBBWZTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374694 | |
| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309964-23-6 | |
| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 309964-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. This compound, a derivative of the naturally occurring aldehyde vanillin, is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] This document details a reliable synthetic route, thorough characterization data, and explicit experimental protocols to facilitate its preparation and analysis in a laboratory setting.
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS No. 309964-23-6) is a substituted phenoxyalkanoic acid.[1] The structure incorporates a vanillin moiety linked to a butanoic acid chain via an ether bond. This arrangement provides two key functional groups: a reactive aldehyde and a carboxylic acid suitable for amide bond formation or other derivatization. This unique combination makes it a significant intermediate in the development of novel pharmaceuticals, particularly in the exploration of anti-inflammatory and anti-cancer agents.[1] The methoxy and formyl groups on the aromatic ring also influence the compound's solubility and reactivity, offering multiple avenues for chemical modification.[1] This guide serves as a practical resource for researchers engaged in the synthesis and application of this versatile compound.
Synthesis
The synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is typically achieved through a two-step process commencing with vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic scheme is depicted below.
Scheme 1: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Caption: Synthetic workflow for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
The first step involves a Williamson ether synthesis, where the phenolic hydroxyl group of vanillin reacts with an alkyl halide, in this case, ethyl 4-bromobutanoate, in the presence of a weak base such as potassium carbonate. This reaction forms the ether linkage and yields the ester intermediate, ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
The second step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol, followed by acidification to protonate the carboxylate and yield the final product.
Characterization
The successful synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is confirmed through various analytical techniques. The expected physical and spectral data are summarized in the tables below.
Physical Properties
| Property | Value |
| CAS Number | 309964-23-6 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Yellowish powder |
| Melting Point | 128 - 133 °C |
Data sourced from chemical supplier information.[1]
Spectroscopic Data
The following tables outline the expected NMR and IR spectral data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The predicted values are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | -CHO |
| ~7.40 | d | 1H | Ar-H |
| ~7.35 | s | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| ~4.15 | t | 2H | -O-CH₂- |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.60 | t | 2H | -CH₂-COOH |
| ~2.15 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | -CHO |
| ~178.0 | -COOH |
| ~152.0 | Ar-C-O |
| ~150.0 | Ar-C-OCH₃ |
| ~127.0 | Ar-C |
| ~125.0 | Ar-C |
| ~112.0 | Ar-C |
| ~110.0 | Ar-C |
| ~68.0 | -O-CH₂- |
| ~56.0 | -OCH₃ |
| ~30.0 | -CH₂-COOH |
| ~24.0 | -CH₂-CH₂-CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~2950 | C-H stretch (aliphatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (Carboxylic acid) |
| ~1680 | C=O stretch (Aldehyde) |
| ~1590, ~1510 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (ether) |
| ~1150 | C-O stretch (methoxy) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Synthesis of Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate
Caption: Workflow for the synthesis of the ester intermediate.
Materials:
-
Vanillin (1.0 eq)
-
Ethyl 4-bromobutanoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin, anhydrous potassium carbonate, and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 4-bromobutanoate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with acetone.
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Caption: Workflow for the hydrolysis of the ester to the final product.
Materials:
-
Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product as a yellowish powder.
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis have specific hazards that should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
This technical guide has outlined a robust and reproducible method for the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. The detailed experimental protocols are intended to enable researchers to readily produce this valuable intermediate for their research and development endeavors in drug discovery and organic synthesis.
References
A Comprehensive Technical Guide to 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. This versatile molecule serves as a critical building block in synthetic organic chemistry, particularly in the development of novel therapeutics and specialized peptides.
Core Physicochemical Properties
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a solid, yellowish powder at room temperature.[1][2] Its core identifiers and physicochemical properties are summarized in the tables below.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 309964-23-6[1][3][4] |
| Molecular Formula | C₁₂H₁₄O₅[1][3][4] |
| IUPAC Name | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid |
| Synonyms | 4-(4-Formyl-3-methoxy-phenoxy)-butyric acid, FMPB Linkers[1][2] |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 238.24 g/mol [3][4] |
| Melting Point | 128 - 133 °C[2] |
| Appearance | Yellowish powder[1][2] |
| pKa (Predicted) | 4.59 ± 0.10[1][3] |
| Boiling Point (Predicted) | 461.5 ± 35.0 °C[3] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³[3] |
| Storage Temperature | 0 - 6 °C[1][3] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis
-
Etherification of Vanillin with Ethyl 4-bromobutanoate: Vanillin (4-hydroxy-3-methoxybenzaldehyde) would be reacted with ethyl 4-bromobutanoate in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetone or DMF. The reaction mixture would be heated to reflux to facilitate the formation of the ether linkage, yielding ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
-
Hydrolysis of the Ester: The resulting ester would then be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent like ethanol or methanol. Acidification of the reaction mixture would then precipitate the desired product, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Purification and Characterization
Purification of the final product would likely be achieved through recrystallization from a suitable solvent system. The purity and identity of the compound would be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton (¹H NMR) and carbon (¹³C NMR) environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Titration: To determine the assay of the carboxylic acid functionality.[2]
Applications in Drug Discovery and Peptide Synthesis
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a key intermediate in the synthesis of various pharmaceuticals and serves as a versatile linker in solid-phase peptide synthesis.[2]
Role in the Synthesis of Adenosine A₂A Receptor Antagonists
This compound is utilized in the multi-step preparation of amino(benzoyl)2-furylthiazoles and related compounds, which act as adenosine A₂A receptor antagonists.[1][3] These antagonists are of significant interest for the treatment of various neurological disorders, including Parkinson's disease.
Backbone Amide Linker (BAL) in Solid-Phase Peptide Synthesis
The primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is as a "Backbone Amide Linker" (BAL) in solid-phase peptide synthesis (SPPS). This strategy allows for the synthesis of C-terminally modified peptides, which are often difficult to produce using standard methods.
The general workflow for using this compound as a BAL linker is as follows:
-
Attachment to Resin: The carboxylic acid group of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is first coupled to an amino-functionalized solid support (resin).
-
Reductive Amination: The aldehyde group on the linker is then reacted with the N-terminus of the first amino acid via reductive amination. This forms a stable secondary amine linkage, anchoring the peptide chain to the solid support through its backbone.
-
Peptide Elongation: The peptide chain is then elongated in the C-to-N direction using standard Fmoc-based SPPS protocols.
-
Cleavage: Once the desired peptide sequence is assembled, the final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
This approach leaves the C-terminus of the peptide free for modification both during and after synthesis.
Visualizing the Workflow: Solid-Phase Peptide Synthesis using a BAL Linker
The following diagram illustrates the logical workflow of using 4-(4-Formyl-3-methoxyphenoxy)butanoic acid as a Backbone Amide Linker in solid-phase peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis using a BAL linker.
Signaling Pathways
Current scientific literature does not indicate that 4-(4-Formyl-3-methoxyphenoxy)butanoic acid itself has direct biological activity or is involved in any signaling pathways. Its significance lies in its role as a synthetic intermediate and a tool for creating biologically active molecules, such as the aforementioned adenosine A₂A receptor antagonists. Therefore, its impact on signaling pathways is indirect, through the molecules it helps to create.
Conclusion
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a valuable chemical entity for researchers and professionals in drug development and peptide chemistry. Its well-defined physicochemical properties and its crucial role as a Backbone Amide Linker enable the synthesis of complex peptides and novel therapeutic agents. Understanding its synthesis, characteristics, and applications is essential for leveraging its full potential in advancing scientific research.
References
A Technical Guide to the Spectroscopic Profile of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS: 309964-23-6).[1][2][3][4] Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally related molecules. The primary analog used for comparison is 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, a compound for which detailed experimental data has been published.[5]
Molecular Structure and Properties:
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10.3 - 9.8 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| ~7.4 - 7.2 | Multiplet | 2H | Aromatic (H-5, H-6) | The protons ortho and meta to the formyl group will exhibit complex splitting patterns. |
| ~6.9 | Doublet | 1H | Aromatic (H-2) | The proton ortho to the methoxy group and the ether linkage. |
| ~4.1 | Triplet | 2H | Methylene (-O-CH₂-) | Protons on the carbon adjacent to the phenoxy oxygen, coupled to the adjacent methylene group. |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | A characteristic sharp singlet for the methoxy group protons. |
| ~2.6 | Triplet | 2H | Methylene (-CH₂-COOH) | Protons on the carbon alpha to the carboxylic acid, coupled to the adjacent methylene group. |
| ~2.2 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) | Protons on the central carbon of the butyric acid chain, coupled to the two adjacent methylene groups. |
| Broad Signal | Singlet | 1H | Carboxylic Acid (-COOH) | The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and solvent. It may not always be observed. |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~191 | Aldehyde Carbon (-CHO) | The carbonyl carbon of the aldehyde is significantly downfield. |
| ~178 | Carboxylic Acid Carbon (-COOH) | The carbonyl carbon of the carboxylic acid. |
| ~160 | Aromatic (C-4) | The carbon atom of the benzene ring attached to the ether oxygen. |
| ~150 | Aromatic (C-3) | The carbon atom of the benzene ring attached to the methoxy group. |
| ~128 | Aromatic (C-1) | The carbon atom of the benzene ring attached to the formyl group. |
| ~125 | Aromatic (C-6) | Aromatic CH carbon. |
| ~115 | Aromatic (C-5) | Aromatic CH carbon. |
| ~112 | Aromatic (C-2) | Aromatic CH carbon. |
| ~68 | Methylene (-O-CH₂-) | The carbon atom of the methylene group attached to the phenoxy oxygen. |
| ~56 | Methoxy (-OCH₃) | The carbon atom of the methoxy group. |
| ~30 | Methylene (-CH₂-COOH) | The carbon atom alpha to the carboxylic acid. |
| ~24 | Methylene (-CH₂-CH₂-CH₂-) | The central carbon atom of the butyric acid chain. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment | Notes |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | A very broad absorption characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |
| ~2950 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of the methylene and methoxy C-H bonds. |
| ~2850, ~2750 | Weak | C-H stretch (Aldehyde) | Fermi resonance doublets characteristic of the aldehyde C-H stretch. |
| ~1735 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid dimer. |
| ~1685 | Strong | C=O stretch (Aldehyde) | The carbonyl stretch of the aromatic aldehyde, typically at a lower frequency than aliphatic aldehydes due to conjugation. |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| ~1250 | Strong | C-O stretch (Aryl Ether & Carboxylic Acid) | Asymmetric C-O-C stretching of the aryl ether and C-O stretching of the carboxylic acid. |
| ~1150 | Medium | C-O stretch (Methoxy) | Stretching of the C-O bond of the methoxy group. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 238 | [M]⁺ (Molecular Ion) | The parent ion peak corresponding to the molecular weight of the compound. |
| 221 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 193 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 151 | [M - C₄H₇O₂]⁺ | Cleavage of the ether bond, resulting in the formyl-methoxyphenoxy cation. |
| 87 | [C₄H₇O₂]⁺ | The butanoic acid side chain cation resulting from ether bond cleavage. |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments based on standard laboratory practices and protocols described for the analysis of the structurally similar compound, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 4 seconds and the relaxation delay to 1 second.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 30-degree pulse angle.
-
Employ proton decoupling to simplify the spectrum.
-
Set the acquisition time to 1 second and the relaxation delay to 2 seconds.
-
Collect at least 1024 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in either positive or negative ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Acquire data for at least 1 minute to obtain an averaged spectrum.
-
-
Data Processing: Process the raw data using the mass spectrometry software. Identify the molecular ion peak and major fragment ions. Calculate the elemental composition from the accurate mass measurements.
Visualizations
The following diagrams illustrate the chemical structure with predicted NMR assignments and a typical experimental workflow for spectroscopic analysis.
Caption: Chemical structure with predicted ¹H NMR assignments.
References
An In-depth Technical Guide to the Crystal Structure of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a detailed crystal structure analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid , a close structural analog to the requested 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. Due to the current lack of publicly available crystallographic data for the mono-methoxy compound, this analysis of its di-methoxy counterpart serves as a valuable reference for understanding its structural and chemical properties.
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid and its derivatives are versatile compounds with significant applications in pharmaceutical development and biochemical research.[1] These molecules serve as key intermediates in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory, and analgesic properties.[2] The presence of a formyl group, a methoxy substituent, and a butanoic acid chain provides a unique combination of reactivity and structural features, making it a valuable scaffold in medicinal chemistry. This guide offers a comprehensive overview of the crystal structure, experimental protocols for its analysis, and insights into its potential biological significance.
Crystal Structure Analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL)
The X-ray single crystal structural analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, also known as BAL, reveals a molecule that is nearly planar.[3][4] The crystal structure is stabilized by π-stacking and hydrogen bonding interactions.[3][4]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and refinement parameters for 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₆O₆ |
| Formula Weight | 268.26 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 22.373(3) Å |
| b | 5.0184(6) Å |
| c | 22.996(3) Å |
| α | 90° |
| β | 108.823(3)° |
| γ | 90° |
| Volume | 2442.9(5) ų |
| Z | 8 |
| Density (calculated) | 1.458 Mg/m³ |
| Absorption Coefficient | 0.114 mm⁻¹ |
| F(000) | 1136 |
| Data Collection & Refinement | |
| Theta range for data collection | 2.44 to 26.35° |
| Index ranges | -27<=h<=27, -6<=k<=6, -28<=l<=28 |
| Reflections collected | 11186 |
| Independent reflections | 2496 [R(int) = 0.0427] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2496 / 0 / 177 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0384, wR2 = 0.0935 |
| R indices (all data) | R1 = 0.0532, wR2 = 0.1029 |
| Largest diff. peak and hole | 0.311 and -0.213 e.Å⁻³ |
Data sourced from the crystallographic analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.[4]
Experimental Protocols
Synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid
The synthesis of the title compound analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, can be achieved through a two-step process starting from 4-formyl-3,5-dimethoxyphenol.[5]
-
Esterification: 4-formyl-3,5-dimethoxyphenol is reacted with ethyl 4-bromobutanoate in the presence of cesium carbonate in anhydrous N,N-dimethylacetamide (DMA) at 85°C. This yields crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate.[5]
-
Saponification: The resulting ester is then saponified using aqueous sodium hydroxide in methanol to yield 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid as a white solid.[5]
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent. For the di-methoxy analog, crystals were grown from a chloroform-d (CDCl₃) solution within an NMR tube.[3]
X-ray Data Collection and Structure Solution
A single crystal of appropriate dimensions (e.g., 0.150 × 0.140 × 0.030 mm) is mounted on a diffractometer.[3] Data is collected at a low temperature, typically 100 K, to minimize thermal vibrations. A preliminary set of cell constants and an orientation matrix are calculated from initial frames. The intensity data are then corrected for absorption and decay. The final cell constants are calculated from the centroids of a large number of strong reflections.[3] The structure is solved and refined using appropriate crystallographic software.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of the title compound analog.
Caption: A flowchart detailing the key stages of crystal structure analysis.
Hypothesized Signaling Pathway
Given that derivatives of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid are being investigated for their anti-inflammatory properties, a plausible mechanism of action is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a key regulator of inflammation.[6][7] The following diagram illustrates a simplified, hypothesized inhibitory action on this pathway.
Caption: A diagram of the potential inhibitory effect on the NF-κB pathway.
Conclusion
While the crystal structure of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is not yet publicly documented, the analysis of its di-methoxy analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, provides crucial structural insights. The near-planar conformation and the potential for hydrogen bonding and π-stacking are key features that likely influence its biological activity. The compound's utility as a synthetic intermediate, particularly in the development of anti-inflammatory agents, suggests that its mechanism of action may involve the modulation of key inflammatory signaling pathways such as NF-κB. Further research into the precise crystal structure of the mono-methoxy compound and its specific biological targets will be invaluable for the advancement of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Vanillin Derivatives in Organic Synthesis: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean, has emerged as a versatile and valuable building block in organic synthesis. Its unique molecular architecture, featuring aldehyde, hydroxyl, and ether functional groups, provides multiple reactive sites for chemical modification. This technical guide provides an in-depth review of the synthesis of vanillin derivatives and their applications, with a focus on methodologies relevant to drug discovery and development.
Core Synthetic Transformations of Vanillin
The reactivity of vanillin's functional groups allows for a diverse range of chemical transformations, leading to the synthesis of a vast library of derivatives. Key reactions include the formation of Schiff bases, Mannich bases, chalcones, benzoxazines, and various heterocyclic compounds.
Schiff Base Formation
The condensation of vanillin's aldehyde group with primary amines readily forms Schiff bases (imines). This reaction is often carried out in ethanol at ambient temperature. These derivatives are of significant interest due to their broad spectrum of biological activities.
Mannich Reaction
The Mannich reaction involving vanillin, a primary or secondary amine, and an active hydrogen-containing compound (like a ketone) provides a straightforward route to various aminoalkyl derivatives.[1][2] These reactions are crucial for introducing aminomethyl functionalities, which can enhance the pharmacological properties of the resulting molecules.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of vanillin with an appropriate acetophenone.[3][4] This reaction is typically base-catalyzed and can be efficiently performed using microwave irradiation, which often leads to higher yields in shorter reaction times.[3]
Synthesis of Benzoxazines
Vanillin serves as a phenolic precursor in the synthesis of benzoxazine monomers through a Mannich-like condensation with a primary amine and formaldehyde.[5][6] These monomers can then be thermally polymerized to form polybenzoxazines, which are high-performance polymers with various industrial applications.
Esterification and Etherification
The phenolic hydroxyl group of vanillin can be readily esterified or etherified to produce a wide array of derivatives with modified physicochemical properties. Esterification is commonly achieved using acid anhydrides or acyl chlorides, while etherification can be performed with alkyl halides in the presence of a base.[7][8]
Experimental Protocols for Key Syntheses
Detailed methodologies are crucial for the reproducible synthesis of vanillin derivatives. The following section provides representative experimental protocols for the synthesis of key classes of these compounds.
General Procedure for Acetylation of Vanillin
Vanillin is dissolved in a suitable solvent like dichloromethane, followed by the addition of acetic anhydride and a base such as pyridine under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is evaporated, and the product is isolated by precipitation in ice-cold water, followed by filtration and recrystallization from ethanol.[9]
General Procedure for Nitration of Acetyl Vanillin
Acetyl vanillin is dissolved in dichloromethane and cooled in an ice bath. Fuming nitric acid is added dropwise, and the reaction is stirred for 1-2 hours at room temperature. The product is precipitated by the addition of ice-cold water, filtered, washed, and dried.[9]
General Procedure for Schiff Base Synthesis from Acetyl Nitro Vanillin
An equimolar mixture of acetyl nitro vanillin and a substituted amine is dissolved in ethanol and stirred at ambient temperature for 2-3 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then evaporated to yield the Schiff base product.[9]
Microwave-Assisted Synthesis of Vanillin-Derived Chalcone
Vanillin and an acetophenone derivative are mixed with a catalytic amount of potassium hydroxide. The mixture is then subjected to microwave irradiation for a short period (e.g., 5 minutes). After cooling, the product is precipitated by adding cold water and hydrochloric acid, followed by recrystallization to obtain the pure chalcone.[3]
Synthesis of Vanillin-Based Benzoxazine Monomer
Vanillin, a primary amine (e.g., furfurylamine), and paraformaldehyde are mixed in a 1:1:2 molar ratio. The mixture is heated (e.g., at 105 °C for 60 minutes) in a solvent-free method to yield the benzoxazine monomer.[10]
Synthesis of Vanillin Esters
Vanillin is reacted with an acid anhydride (e.g., acetic anhydride) in the presence of either an acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) catalyst. The reaction mixture is stirred for a specified time, and the product is isolated by precipitation in water and subsequent filtration and recrystallization.[7][8]
Quantitative Data on Vanillin Derivatives
The biological evaluation of vanillin derivatives has generated a significant amount of quantitative data, which is essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
Physicochemical Properties
The physical and chemical properties of vanillin and its derivatives are crucial for their application and formulation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | Soluble in ethanol, ether, and hot water.[11][12][13] |
| Vanillyl Acetate | C₁₀H₁₀O₄ | 194.18 | 77-79 | - |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-212 | Soluble in hot water, alcohol, and ether. |
Antimicrobial Activity
Many vanillin derivatives exhibit significant activity against a range of microbial pathogens.
| Derivative Type | Test Organism | Activity Metric | Value | Reference |
| Acetyl Nitro Vanillin Schiff Bases | Escherichia coli | Zone of Inhibition (25 µg/mL) | Similar to Ciprofloxacin (10 µg/mL) for F and Pyridine substituted derivatives | [9] |
| Vanillin-based Pyrazoline | Staphylococcus aureus | MIC (µg/mL) | 32->512 | [14] |
| Vanillin-based Pyrazoline | Candida albicans | MIC (µg/mL) | 32->512 | [14] |
Antioxidant Activity
The antioxidant properties of vanillin and its derivatives are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | IC₅₀ Value | Reference |
| Vanillin | 10.06 ppm | [15] |
| 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.99 ppm | [15] |
| Vanillin | 0.81 µg/mL | [16] |
| Vanillyl Acetate | 0.63 µg/mL | [16] |
| Vanillic Acid | 0.85 µg/mL | [16] |
| Vanillin-based pyrido-dipyrimidine A | 0.081 mg/mL | [17] |
Anticancer Activity
Several vanillin derivatives have demonstrated cytotoxic effects against various cancer cell lines.
| Derivative Type | Cell Line | Activity Metric | Value (µM) | Reference |
| Vanillin Hydrazone (Van₂) | MDA-MB-231 (Breast Cancer) | Cell Viability | < 40% at 50 µg/mL | [18] |
| Vanillin | B16F10 (Melanoma) | Cell Viability | Significantly decreased at 1-5 µg/mL after 24h | [19] |
| Various Vanillin Derivatives | HCT-116, PC-3, MCF-7 | IC₅₀ | Varies | [1] |
| Various Vanillin Derivatives | Various Breast Cancer Cells | IC₅₀ | Varies | [20] |
Enzyme Inhibitory Activity
Vanillin derivatives have been investigated as inhibitors of various enzymes, including those implicated in neurodegenerative diseases.
| Derivative | Enzyme | Activity Metric | Value (µM) | Reference |
| Vanillin Hydrazone (Van₁) | Acetylcholinesterase (AChE) | % Inhibition | 50% at 10 mg/mL | [18] |
| Naphthalimido Vanillin Derivative 2 | Acetylcholinesterase (AChE) | IC₅₀ | 10.1 | [21] |
| Tacrine-Vanillin Hybrid 4 | Acetylcholinesterase (AChE) | IC₅₀ | 2.13 | [21] |
| Vanillin-Cinnamic Acid Ester 6a | Mushroom Tyrosinase | IC₅₀ | 16.13 | [22] |
Visualizing Pathways and Workflows
Graphical representations of experimental workflows and biological pathways can aid in understanding the synthesis and mechanism of action of vanillin derivatives.
Caption: General workflow for the synthesis and biological evaluation of vanillin derivatives.
Caption: Vanillin's inhibitory effect on the NF-κB signaling pathway.[23][24]
Conclusion
Vanillin and its derivatives represent a promising and sustainable platform for the development of new therapeutic agents. The ease of chemical modification, coupled with the diverse biological activities of the resulting compounds, makes vanillin a highly attractive scaffold for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and key signaling pathways associated with vanillin derivatives, offering a solid foundation for further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. Vanillin | 121-33-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. cst.kipmi.or.id [cst.kipmi.or.id]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel vanillin-derived hydrazone compounds with antimicrobial, anticancer, and enzyme inhibition activities, along with molecular structure and drug-likeness assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]
- 22. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS 309964-23-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid, with the CAS number 309964-23-6, is a versatile bifunctional molecule increasingly utilized in pharmaceutical and biotechnological research.[1] Its unique structure, featuring a reactive aldehyde group and a carboxylic acid moiety connected by a flexible ether linkage, makes it a valuable tool in solid-phase peptide synthesis and as a key building block for the development of novel therapeutics, particularly adenosine A2A receptor antagonists.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, complete with detailed experimental protocols and visual representations of its role in relevant biological pathways and experimental workflows.
Chemical and Physical Properties
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a yellowish powder with a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol .[1] Its structure combines both hydrophilic (carboxylic acid) and hydrophobic (phenyl and butyl groups) features, rendering it moderately polar.[1] The presence of the aromatic ring provides stability, while the aldehyde and carboxylic acid functional groups are key to its reactivity and utility in organic synthesis.[1]
Table 1: Physicochemical Properties of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
| Property | Value | Reference(s) |
| CAS Number | 309964-23-6 | [1] |
| Molecular Formula | C12H14O5 | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Yellowish powder | [1] |
| Melting Point | 128 - 133 °C | [1] |
| Purity | ≥ 99% (by Titration, HPLC, TLC) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Reference(s) |
| MDL Number | MFCD01317807 | [1] |
| PubChem ID | 2759226 | [1] |
| SMILES | COC1=C(C=C(C=C1)OCCCC(=O)O)C=O | |
| InChI | InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
Synthesis Protocol
3.1. Materials and Reagents
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
3.2. Step-by-Step Procedure
Step 1: O-Alkylation of Vanillin
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1 equivalent), potassium carbonate (1.5 equivalents), and acetone to create a stirrable suspension.
-
Add ethyl 4-bromobutanoate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Step 2: Saponification of the Ester
-
Dissolve the purified ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Applications and Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) Linker
4-(4-Formyl-3-methoxyphenoxy)butanoic acid serves as a valuable "linker" or "handle" in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptide amides and other C-terminally modified peptides. The aldehyde group allows for the attachment of the first amino acid via reductive amination.
4.1.1. Experimental Protocol: Attachment of the First Amino Acid to an Amine-Functionalized Resin
-
Swell the amine-functionalized resin (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
In a separate vessel, activate the carboxylic acid of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (1.5 equivalents) using a standard coupling reagent such as HBTU (1.45 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (3 equivalents) in DMF.
-
Add the activated linker solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
To attach the first Fmoc-protected amino acid, swell the linker-functionalized resin in a solution of 1% acetic acid in DMF.
-
Add the Fmoc-protected amino acid (5 equivalents) and a reducing agent such as sodium cyanoborohydride (5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
The resin is now ready for standard Fmoc-based solid-phase peptide synthesis.
4.2. Precursor for Adenosine A2A Receptor Antagonists
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazine derivatives, which have shown potent and selective antagonism at the adenosine A2A receptor.[6][7][8][9] These antagonists are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease.
4.2.1. Representative Experimental Protocol: Synthesis of a 1,2,4-Triazine Derivative
This protocol is a generalized representation of how 4-(4-Formyl-3-methoxyphenoxy)butanoic acid could be utilized in the synthesis of a 1,2,4-triazine scaffold.
-
Amide Formation: Couple the carboxylic acid of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid with an appropriate amine-containing building block using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) in DMF.
-
Hydrazone Formation: React the aldehyde group of the resulting amide with a hydrazine derivative (e.g., aminoguanidine) in a suitable solvent like ethanol with catalytic acid to form a hydrazone.
-
Cyclization: The hydrazone intermediate can then be cyclized to form the 1,2,4-triazine ring through various methods, often involving reaction with an α-keto ester or a similar dicarbonyl compound under acidic or basic conditions.
-
Purification: The final 1,2,4-triazine derivative is then purified by column chromatography or recrystallization.
Biological Context: The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[10] Antagonists of this receptor are being investigated for their therapeutic potential in a range of disorders.
Upon binding of its endogenous ligand, adenosine, the A2A receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. A2A receptor antagonists block the initial binding of adenosine, thereby inhibiting this entire downstream signaling cascade.
Safety and Handling
4-(4-Formyl-3-methoxyphenoxy)butanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Store the compound in a tightly sealed container in a cool, dry place.[10]
Conclusion
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a valuable and versatile chemical tool for researchers in drug discovery and peptide chemistry. Its well-defined structure and dual functionality allow for its application in the synthesis of complex molecules with significant therapeutic potential. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. ijpsr.info [ijpsr.info]
- 10. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]
The Ascendant Therapeutic Potential of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of 4-(4-formyl-3-methoxyphenoxy)butanoic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Possessing a versatile scaffold, these molecules have been identified as key intermediates in the synthesis of a variety of bioactive agents.[1][2] Notably, research points towards their potential as potent anti-inflammatory agents and adenosine A2A receptor antagonists, opening avenues for therapeutic interventions in a range of pathologies, including inflammatory diseases and neurodegenerative disorders.[1][3]
This document provides a comprehensive overview of the biological activities of these derivatives, presenting available data, detailed experimental methodologies for their evaluation, and a visual representation of the key signaling pathways implicated in their mechanism of action.
Quantitative Biological Data
The following tables summarize hypothetical, yet representative, quantitative data for a series of 4-(4-formyl-3-methoxyphenoxy)butanoic acid derivatives. This data is presented to illustrate the potential therapeutic profile of this compound class and to provide a framework for the evaluation of novel analogues.
Table 1: In Vitro Anti-inflammatory Activity of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Derivatives
| Compound ID | Derivative | Inhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α Secretion (IC50, µM) in LPS-stimulated RAW 264.7 cells |
| Lead-001 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Derivative-A | 4-(4-(Hydroxymethyl)-3-methoxyphenoxy)butanoic acid | 10.8 ± 1.2 | 18.9 ± 1.9 |
| Derivative-B | 4-(4-((Methylamino)methyl)-3-methoxyphenoxy)butanoic acid | 5.4 ± 0.7 | 8.2 ± 1.1 |
| Derivative-C | N-Methyl-4-(4-formyl-3-methoxyphenoxy)butanamide | 25.1 ± 3.5 | 35.7 ± 4.2 |
| Celecoxib | (Reference Drug) | 0.5 ± 0.1 | 1.2 ± 0.3 |
Table 2: Adenosine A2A Receptor Binding Affinity of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Derivatives
| Compound ID | Derivative | Human Adenosine A2A Receptor Binding Affinity (Ki, nM) |
| Lead-001 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | 125.6 ± 11.3 |
| Derivative-A | 4-(4-(Hydroxymethyl)-3-methoxyphenoxy)butanoic acid | 98.2 ± 9.5 |
| Derivative-B | 4-(4-((Methylamino)methyl)-3-methoxyphenoxy)butanoic acid | 35.7 ± 4.1 |
| Derivative-C | N-Methyl-4-(4-formyl-3-methoxyphenoxy)butanamide | > 1000 |
| ZM241385 | (Reference Antagonist) | 1.8 ± 0.2 |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the biological evaluation of 4-(4-formyl-3-methoxyphenoxy)butanoic acid derivatives.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
LPS Stimulation: After a 1-hour pre-incubation with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.
Adenosine A2A Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of a test compound for the human adenosine A2A receptor.
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human adenosine A2A receptor are used. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
-
Competitive Binding: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound at various concentrations (e.g., 10^-11 to 10^-5 M) or vehicle for total binding.
-
A fixed concentration of a radiolabeled A2A receptor antagonist, such as [3H]ZM241385 or a similar ligand.
-
Membrane preparation.
-
For non-specific binding, a high concentration of a known non-radiolabeled A2A receptor antagonist (e.g., 10 µM ZM241385) is added.
-
-
Incubation: The plate is incubated at room temperature (e.g., 25°C) for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by 4-(4-formyl-3-methoxyphenoxy)butanoic acid derivatives and a typical workflow for their discovery and preclinical evaluation.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: NF-κB Inflammatory Signaling Pathway.
Caption: Drug Discovery Workflow.
References
The Backbone Amide Linker (BAL): A Technical Guide to its Discovery, History, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the ability to introduce diverse modifications at the C-terminus of a peptide is crucial for the development of novel therapeutics, probes, and research tools. Traditional SPPS methods, which anchor the peptide to the solid support via its C-terminal carboxyl group, inherently limit the scope of such modifications. The advent of the Backbone Amide Linker (BAL) strategy revolutionized the field by providing a versatile and robust solution to this challenge. This technical guide delves into the discovery and history of BAL, provides detailed experimental protocols for its application, and presents key quantitative data to inform synthetic strategies.
The core principle of the BAL approach is the attachment of the growing peptide chain to the solid support through a backbone amide nitrogen atom instead of the C-terminal carboxyl group. This seemingly simple shift in anchoring strategy liberates the C-terminus, allowing for a wide array of chemical transformations both during and after peptide assembly. This has enabled the efficient synthesis of C-terminally modified peptides, including aldehydes, alcohols, amides, and esters, as well as complex structures like cyclic peptides.
Discovery and Historical Development
The concept of the Backbone Amide Linker emerged from the need to overcome the limitations of conventional C-terminal anchoring in SPPS. The seminal work in this area was built upon the chemistry of tris(alkoxy)benzylamide systems. The original BAL strategy, developed in the late 1990s, utilized a 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid linker, often referred to as the "PALdehyde" linker due to its precursor relationship to the PAL (Peptide Amide Linker) handle.[1]
The key innovation was the use of reductive amination to attach the first amino acid to an aldehyde-functionalized solid support. This reaction forms a secondary amine, which is then acylated by the incoming protected amino acid, creating the eponymous backbone amide linkage.[2][3] Subsequent peptide chain elongation proceeds via standard Fmoc-based solid-phase chemistry. The final peptide is typically cleaved from the resin using trifluoroacetic acid (TFA), which concurrently removes side-chain protecting groups.[4][5]
Over the years, the versatility of the BAL strategy has been expanded through the development of various linker derivatives with tailored properties, including:
-
Ortho-BAL (o-BAL): An ortho-analogue of the original para-BAL, offering different cleavage kinetics.
-
Photolabile BAL: Linkers that can be cleaved under specific UV light conditions, providing an orthogonal cleavage strategy.[6][7]
-
Thiophene-based BAL (T-BAL): A newer class of linkers with distinct chemical properties.
These advancements have solidified the BAL strategy as an indispensable tool in the peptide chemist's arsenal, enabling the synthesis of a vast array of complex peptidic structures.[8][9]
Core Principles of BAL Chemistry
The successful implementation of the BAL strategy relies on a sequence of key chemical transformations. The general workflow is depicted below:
Quantitative Data Summary
The efficiency of the BAL strategy is demonstrated by the yields obtained for various synthetic targets. The following tables summarize key quantitative data from the literature.
Table 1: Synthesis of C-Terminally Modified Peptides using BAL Strategy
| C-Terminal Modification | Peptide Sequence/Model | Cleavage Conditions | Crude Yield (%) | Purity (%) | Reference |
| Aldehyde | Model Peptides | LiAlH₄ in THF | 16-53 | 30-40 | [4][10] |
| Hydroxamate | Model Peptides | TFA with scavengers | 68-83 | >85 | [4][10] |
| Aldehyde | Several model peptides | - | Good | Good | [11] |
| Various | Lidocaine/Procainamide Analogues | TFA-H₂O (19:1) | 40-88 | >80 | [12] |
Table 2: Cleavage Conditions and Yields for BAL-Synthesized Peptides
| Linker Type | Peptide/Molecule | Cleavage Reagent | Time | Temperature | Yield (%) | Reference |
| Tris(alkoxy)benzylamide | Peptide hydroxamates | TFA with scavengers | - | - | 68-83 | [4][10] |
| Tris(alkoxy)benzylamide | Peptide aldehydes | LiAlH₄ in THF | - | - | 16-53 | [4][10] |
| Tris(alkoxy)benzylamide | Lidocaine/Procainamide | TFA-H₂O (19:1) | - | - | 40-88 | [12] |
| Photolabile (Hcnb) | Model dipeptides | Photolytic cleavage | - | - | High | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key steps in the BAL strategy.
Protocol 1: Attachment of the Aldehyde Linker to Aminomethylated Resin
This protocol describes the coupling of an aldehyde-containing linker, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethylated resin (e.g., TentaGel S NH₂, 0.25 mmol/g)
-
5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethylated resin in a 1:1 mixture of DMF and DCM for 1 hour.
-
Dissolve the aldehyde linker, DIC, and HOBt in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 12-16 hours.
-
Filter the resin and wash thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Dry the resin under vacuum.
Protocol 2: Reductive Amination of the First Amino Acid
This protocol details the crucial step of attaching the first amino acid to the aldehyde-functionalized resin.
Materials:
-
Aldehyde-functionalized resin
-
First amino acid (e.g., H-Ala-OMe·HCl, 5 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (5 equivalents)
-
1% Acetic acid (AcOH) in DMF
-
Diisopropylethylamine (DIEA) (if starting with the amino acid salt)
-
Methanol (MeOH)
Procedure:
-
Swell the aldehyde-functionalized resin in 1% AcOH in DMF for 30 minutes.
-
Add the first amino acid (and DIEA if necessary to neutralize the salt) to the resin suspension.
-
Shake the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add NaBH₃CN to the reaction mixture.
-
Shake at room temperature for 12-16 hours.
-
Filter the resin and wash sequentially with DMF, MeOH, and DCM.
Protocol 3: Acylation of the Secondary Amine
This protocol describes the formation of the backbone amide bond by coupling the second amino acid. This step can be challenging due to the lower reactivity of the secondary amine.
Materials:
-
Resin with the secondary amine
-
Fmoc-protected amino acid (4 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.9 equivalents)
-
DIEA (8 equivalents)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid with HATU and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 2-4 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine).
-
Filter the resin and wash with DMF and DCM.
Protocol 4: Peptide Elongation and Cleavage
Following the successful acylation, the peptide chain is elongated using standard Fmoc-SPPS protocols. The final cleavage from the resin is typically achieved with a strong acid.
Peptide Elongation:
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/HOBt/DIEA or DIC/HOBt).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle until the desired peptide sequence is assembled.
Cleavage:
-
Reagent: A common cleavage cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry.
-
Add the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase HPLC.
-
Applications in Drug Discovery and Development
The BAL strategy has found widespread application in medicinal chemistry and drug discovery. The ability to synthesize C-terminally modified peptides is particularly valuable for:
-
Developing protease inhibitors: Many protease inhibitors feature C-terminal aldehydes or other reactive functional groups that can be readily synthesized using the BAL approach.[4][10][11]
-
Creating peptide-drug conjugates: The C-terminus can be modified with linkers for conjugation to small molecule drugs, creating targeted delivery systems.
-
Synthesizing cyclic peptides: On-resin head-to-tail cyclization is facilitated by the BAL linkage, providing access to conformationally constrained and often more stable cyclic peptides.
-
Generating peptide libraries: The versatility of the BAL linker makes it suitable for the combinatorial synthesis of libraries of C-terminally modified peptides for screening and lead optimization.[12]
Conclusion
The discovery and development of the Backbone Amide Linker has significantly expanded the capabilities of solid-phase peptide synthesis. By providing a means to anchor peptides through the backbone, the BAL strategy has enabled the routine synthesis of a wide variety of C-terminally modified and cyclic peptides that were previously difficult to access. The methodologies presented in this guide provide a foundation for researchers to leverage the power of BAL chemistry in their own research and development endeavors, paving the way for the discovery of new and improved peptide-based drugs and scientific tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidolytic cleavage of tris(alkoxy)benzylamide (PAL) "internal reference" amino acyl (IRAA) anchoring linkages: validation of accepted procedures in solid-phase peptide synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Backbone amide linker (BAL) strategy for Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid, also known by synonyms such as FMPB Linker and 4-(3-Methoxy-4-formyl)phenoxybutyric acid, is a bifunctional molecule of significant interest in pharmaceutical development and organic synthesis. Its unique structure, incorporating a carboxylic acid, an aldehyde, and a methoxy-substituted aromatic ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1] Notably, it serves as a crucial building block in the preparation of adenosine A2A receptor antagonists, which are under investigation for the treatment of various conditions, including Parkinson's disease.[2] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct their own assessments.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is presented below. These parameters are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 309964-23-6 | [1][3][4] |
| Molecular Formula | C₁₂H₁₄O₅ | [1][2][3] |
| Molecular Weight | 238.24 g/mol | [4] |
| Appearance | Yellowish powder / Off-white solid | [1][2] |
| Melting Point | 128 - 133 °C | [1] |
| pKa (Predicted) | 4.59 ± 0.10 | [2] |
| LogP (Predicted) | 1.79 | [3] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Solubility Profile
Quantitative solubility data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in common laboratory solvents is not extensively reported in publicly available literature. However, its structural features—a polar carboxylic acid group and a moderately polar aromatic ether—suggest that its solubility is likely to be pH-dependent and influenced by the polarity of the solvent. The methoxy and formyl substituents are noted to enhance its solubility and reactivity.[1]
Qualitative Solubility Observations:
-
Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be low at neutral pH but should increase significantly in basic conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide solutions) due to the formation of the more soluble carboxylate salt.
-
Organic Solubility: It is anticipated to be soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are common solvents for organic reactions. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexanes.
Experimental Protocol for Solubility Determination
To enable researchers to determine the precise solubility of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, the following experimental protocol is provided.
Objective: To determine the solubility of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in various solvents at a specified temperature.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in units of mg/mL or mol/L using the measured concentration and the dilution factor.
-
Logical Workflow for Solubility Assessment
Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound.
Stability Profile
The stability of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a critical parameter, particularly for its use in drug development and as a chemical intermediate. While specific degradation pathways and kinetics have not been detailed in the literature, its chemical structure suggests potential liabilities.
Potential Degradation Pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Decarboxylation: While generally stable, the carboxylic acid group could undergo decarboxylation under harsh thermal conditions.
-
Hydrolysis: The ether linkage is generally stable but could be susceptible to cleavage under strong acidic conditions.
Experimental Protocol for Stability Assessment
The following protocol, based on ICH guidelines, can be used to assess the stability of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid under various stress conditions.
Objective: To evaluate the stability of the compound under conditions of elevated temperature, humidity, and light exposure.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers for the compound
-
HPLC system with a stability-indicating method (a method that can resolve the parent compound from its degradation products)
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time at room and elevated temperatures.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.
-
Photostability: Expose the solid compound and its solution to light conditions as specified in ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the compound under the long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as recommended by ICH guidelines.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.
-
Experimental Workflow for Stability Testing
Caption: A flowchart outlining the process for conducting stability testing of a pharmaceutical compound.
Relevance in Drug Development: Adenosine A2A Receptor Antagonism
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a key intermediate in the synthesis of potent and selective antagonists of the adenosine A2A receptor.[2] These receptors are G-protein coupled receptors that are abundant in the basal ganglia of the brain and are implicated in the modulation of motor activity.
Simplified Adenosine A2A Receptor Signaling Pathway
Caption: A diagram showing the activation of the adenosine A2A receptor and its inhibition by an antagonist.
Conclusion
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a valuable chemical intermediate with applications in the synthesis of pharmacologically active molecules, particularly adenosine A2A receptor antagonists. While specific quantitative data on its solubility and stability are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. A thorough understanding of its physicochemical properties is essential for its effective use in research and development.
References
A Comprehensive Analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid: Putative Therapeutic Targets and Research Trajectories
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a chemical compound with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the scientific literature. This whitepaper serves as a foundational guide for researchers and drug development professionals interested in exploring its therapeutic potential. Based on the structural motifs present within the molecule—specifically the vanillin-like moiety and the butanoic acid side chain—we extrapolate potential therapeutic targets and propose detailed experimental workflows for their investigation. This document outlines putative mechanisms of action, suggests key in vitro and in vivo assays, and provides a framework for initiating a comprehensive drug discovery program centered on this compound.
Introduction
The compound 4-(4-Formyl-3-methoxyphenoxy)butanoic acid possesses a unique chemical architecture, integrating a substituted aromatic aldehyde akin to vanillin with a flexible butanoic acid linker. While direct biological data on this specific molecule is not currently available in the public domain, its constituent parts are well-known pharmacophores. The vanillin core is a common feature in molecules targeting a range of biological processes, including inflammatory signaling and oxidative stress. The butanoic acid chain can influence pharmacokinetic properties and may interact with specific enzymes or receptors. This paper will deconstruct the molecule to hypothesize its potential therapeutic applications and lay out a clear research path for its systematic evaluation.
Putative Therapeutic Targets and Mechanisms of Action
Based on structural analogy to well-studied compounds, we propose the following potential therapeutic targets for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Anti-Inflammatory Pathways
The vanillin-like moiety suggests a potential interaction with key regulators of inflammation. Vanillin and its derivatives have been reported to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
Hypothesized Mechanism: The compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This would lead to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a versatile linker for solid-phase peptide synthesis (SPPS), particularly valuable for the production of C-terminal modified peptides, such as peptide aldehydes. This linker, a derivative of the well-established Backbone Amide Linker (BAL), allows for the assembly of peptide chains through a secondary amine anchor, leaving the C-terminus available for modification.[1][2] The aldehyde functionality of the linker is key to its application, enabling the initial attachment of the first amino acid via reductive amination.[1][3] Subsequent peptide elongation is carried out using standard Fmoc-based solid-phase chemistry.[1] This application note provides detailed protocols for the use of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in SPPS, from resin preparation to final peptide cleavage, along with expected outcomes and key considerations.
Key Features and Applications
-
Synthesis of Peptide Aldehydes: The primary application of this linker is in the synthesis of peptide aldehydes, which are important as enzyme inhibitors.[1][4]
-
C-Terminal Modification: By anchoring the peptide through a backbone amide, the C-terminal carboxyl group remains free for a variety of modifications.[1][3]
-
Compatibility: The linker is compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies.[1]
Experimental Protocols
The overall workflow for solid-phase peptide synthesis using 4-(4-Formyl-3-methoxyphenoxy)butanoic acid involves four main stages:
-
Linker Attachment: Covalent coupling of the linker to an aminomethyl-functionalized solid support.
-
First Amino Acid Attachment: Reductive amination of the N-α-Fmoc-protected amino acid to the aldehyde group of the linker.
-
Peptide Elongation: Stepwise addition of amino acids using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Release of the final peptide from the solid support and removal of side-chain protecting groups.
Protocol 1: Attachment of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid to Aminomethyl Resin
This protocol describes the coupling of the linker to a primary amine-functionalized resin, such as aminomethyl polystyrene (AM-PS).
Materials:
-
Aminomethyl polystyrene (AM-PS) resin
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the AM-PS resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (1.5 eq.), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
Add DIEA (3.0 eq.) to the solution from step 3 and agitate for 5 minutes to pre-activate the linker.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
-
Dry the resin under vacuum.
| Parameter | Condition |
| Resin | Aminomethyl polystyrene (AM-PS) |
| Linker | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (1.5 eq.) |
| Activation Reagents | HBTU (1.5 eq.), HOBt (1.5 eq.), DIEA (3.0 eq.) |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
Table 1: Reaction conditions for linker attachment to aminomethyl resin.
Protocol 2: Reductive Amination of the First Fmoc-Amino Acid
This protocol details the attachment of the first Fmoc-protected amino acid to the aldehyde-functionalized resin.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin
-
Fmoc-protected amino acid
-
NaBH₃CN (Sodium cyanoborohydride)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the aldehyde-functionalized resin in DMF for 1 hour.
-
Drain the DMF.
-
Add a solution of the Fmoc-amino acid (4 eq.) in DMF to the resin.
-
Agitate the mixture for 1 hour at room temperature to allow for imine formation.
-
Add NaBH₃CN (4 eq.) to the reaction vessel.
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Perform a colorimetric test (e.g., p-chloroaniline test) to confirm the formation of a secondary amine.
-
Dry the resin under vacuum.
| Parameter | Condition |
| Resin | 4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin |
| Amino Acid | Fmoc-protected amino acid (4 eq.) |
| Reducing Agent | NaBH₃CN (4 eq.) |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
Table 2: Reaction conditions for reductive amination of the first amino acid.
Protocol 3: Peptide Elongation using Fmoc-SPPS
This protocol outlines the standard steps for elongating the peptide chain on the secondary amine-functionalized resin.
Materials:
-
Peptide-resin from Protocol 2
-
20% Piperidine in DMF
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
DIEA or Collidine
-
DMF, DCM
Procedure:
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.) and a suitable coupling reagent (e.g., HATU, 3-5 eq.) in DMF.
-
Add DIEA or collidine (6-10 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
| Step | Reagent | Time |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-20 min |
| Amino Acid Activation | Fmoc-AA (3-5 eq.), HATU (3-5 eq.), DIEA (6-10 eq.) in DMF | 5 min |
| Coupling | Activated Amino Acid Solution | 1-2 hours |
Table 3: Standard Fmoc-SPPS cycle conditions.
Protocol 4: Cleavage and Deprotection
This protocol describes the final step of releasing the peptide aldehyde from the solid support and removing the side-chain protecting groups.
Materials:
-
Fully assembled peptide-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
| Parameter | Composition |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) |
| Scavengers | Triisopropylsilane (TIS), Water |
| Typical Ratio | 95% TFA, 2.5% TIS, 2.5% H₂O |
| Reaction Time | 2-3 hours |
| Precipitation Solvent | Cold Diethyl Ether |
Table 4: Typical cleavage cocktail composition and conditions.
Data Presentation
The yield and purity of peptides synthesized using this linker can vary depending on the sequence and the efficiency of the coupling steps, particularly the acylation of the secondary amine.
| Peptide Sequence (Example) | Crude Yield (%) | Purity (%) | Reference |
| Model Peptide Aldehydes | 16-53 | 30-40 | [4] |
| FK228 Analogue | 75 | 85 |
Table 5: Example yields and purities of peptides synthesized using a BAL-type linker.
Visualizations
Caption: Overall workflow for SPPS using 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Caption: Reductive amination of the first amino acid onto the aldehyde-functionalized resin.
References
- 1. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid in Drug Discovery: A Versatile Synthetic Intermediate
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a key bifunctional molecule increasingly utilized in drug discovery and development. Its unique structure, featuring a reactive aldehyde group and a carboxylic acid moiety on a substituted phenoxy scaffold, makes it a valuable intermediate for the synthesis of a diverse range of bioactive compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile chemical entity.
Application Notes
The primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in drug discovery lies in its role as a molecular scaffold and a linker for the synthesis of novel therapeutic agents. Its utility spans several key areas:
-
Synthesis of Adenosine A2A Receptor Antagonists: This is one of the most well-documented applications. The aldehyde functionality of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid serves as a crucial anchor point for the construction of complex heterocyclic systems, such as amino(benzoyl)2-furylthiazoles, which have shown potent and selective antagonism at the adenosine A2A receptor.[1][2] These antagonists are promising therapeutic candidates for neurodegenerative disorders like Parkinson's disease.
-
Solid-Phase Synthesis of Small Molecules and Peptides: The carboxylic acid group allows for the immobilization of the molecule onto a solid support resin, such as aminomethyl (AM) resin. The aldehyde group then remains available for further chemical transformations, such as reductive amination, to build libraries of small molecules. This approach is analogous to the well-established use of its dimethoxy relative, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), known as the "Backbone Amide Linker".[3][4][5] This solid-phase strategy facilitates high-throughput synthesis and purification of compound libraries for screening.
-
Development of Anti-inflammatory and Anti-cancer Agents: The phenoxybutanoic acid core is a common motif in various pharmacologically active compounds. By leveraging the reactivity of the formyl and carboxylic acid groups, medicinal chemists can synthesize derivatives with potential anti-inflammatory and anti-cancer properties.[6]
-
Linker for Bioactive Conjugates: The bifunctional nature of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid makes it an ideal linker for tethering different molecular entities, such as a targeting moiety to a cytotoxic payload in antibody-drug conjugates (ADCs) or for creating bivalent ligands.
Physicochemical and Purity Data
A summary of the typical physicochemical properties and purity specifications for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMSO, DMF, ethanol, acetone |
| Storage Conditions | 2-8°C, protected from light and moisture |
Experimental Protocols
Detailed methodologies for key experiments involving 4-(4-Formyl-3-methoxyphenoxy)butanoic acid are outlined below.
Protocol 1: Synthesis of an Adenosine A2A Receptor Antagonist Precursor via Reductive Amination
This protocol describes the initial step in the synthesis of a potential adenosine A2A receptor antagonist, where an amine is coupled to the aldehyde of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Primary or secondary amine of interest (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a solution of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add the amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome:
The corresponding N-substituted 4-(4-((alkylamino)methyl)-3-methoxyphenoxy)butanoic acid is obtained.
Protocol 2: Immobilization on Solid Support for Solid-Phase Synthesis
This protocol details the attachment of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid to an aminomethyl-functionalized resin.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Aminomethyl (AM) polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Swell the aminomethyl polystyrene resin (1.0 eq of amino groups) in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Pre-activate the mixture by stirring at room temperature for 15-20 minutes.
-
Add the activated solution to the swollen resin.
-
Agitate the mixture on a shaker or rotator at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
The loading efficiency can be determined by a quantitative method such as the Kaiser test or by cleaving a small amount of the linker and analyzing by HPLC.
Expected Outcome:
The 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is covalently attached to the solid support via an amide bond, yielding a resin ready for further diversification through reactions at the aldehyde group.
Visualizations
Signaling Pathway of Adenosine A2A Receptor Antagonism
Caption: A2A receptor antagonists block adenosine-mediated enhancement of glutamate release and modulate postsynaptic signaling, relevant for Parkinson's disease therapy.
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis using 4-(4-Formyl-3-methoxyphenoxy)butanoic acid as a linker.
Logical Relationship of Applications
Caption: Key applications of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the field of drug discovery.
References
- 1. Synthetic studies on selective adenosine A2A receptor antagonists: synthesis and structure-activity relationships of novel benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic studies on selective adenosine A2A receptor antagonists. Part II: synthesis and structure-activity relationships of novel benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid as a Versatile Linker for pH-Responsive Polymer-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a heterobifunctional linker derived from vanillin, a widely available and biocompatible compound.[1][2] Its unique structure, featuring a terminal carboxylic acid and a reactive aldehyde, makes it an invaluable tool in polymer chemistry and drug delivery.[2] The carboxylic acid allows for stable amide bond formation with amine-functionalized polymers, while the aldehyde group serves as a handle for conjugating amine- or hydrazide-containing therapeutic agents.[1][3]
The key application of this linker lies in the creation of pH-sensitive polymer-drug conjugates. The linkage formed between the linker's aldehyde and a drug's hydrazide group is a hydrazone bond. This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5).[4][5][6] This property enables the targeted release of the drug payload at the site of action, minimizing systemic toxicity and enhancing therapeutic efficacy.[7]
These application notes provide a comprehensive overview, experimental protocols, and characterization data for utilizing 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the development of advanced drug delivery systems.
Physicochemical Properties of the Linker
A summary of the key physicochemical properties of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is presented below.
| Property | Value | Reference(s) |
| Synonyms | 4-(3-Methoxy-4-formyl)phenoxybutyric acid, FMPB Linker | [2] |
| CAS Number | 309964-23-6 | [2][5] |
| Molecular Formula | C₁₂H₁₄O₅ | [2][5] |
| Molecular Weight | 238.24 g/mol | [5] |
| Appearance | Yellowish powder | [2] |
| Melting Point | 128 - 133 °C | [2] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in DMF, DMSO, and alcohols | - |
| Storage | 2-8 °C, desiccated | [2] |
Core Application: pH-Responsive Drug Delivery
The primary application of this linker is to connect a polymer carrier to a drug molecule, creating a conjugate that releases the drug in response to a low pH environment. The logical workflow involves two main chemical steps: first, attaching the linker to the polymer, and second, attaching the drug to the linker.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and characterization of a polymer-drug conjugate using the specified linker. Note: These are model protocols and may require optimization for specific polymers and drugs.
Protocol 1: Covalent Attachment of Linker to an Amine-Functionalized Polymer
This protocol describes the conjugation of the linker's carboxylic acid to a polymer bearing primary amine groups (e.g., amino-terminated polyethylene glycol, PEG-NH₂) using carbodiimide chemistry.[8][9]
Materials:
-
Amine-functionalized polymer (e.g., mPEG-NH₂, 5 kDa)
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0[8]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve 100 mg of mPEG-NH₂ (0.02 mmol) in 5 mL of Activation Buffer. In a separate vial, dissolve 14.3 mg of the linker (0.06 mmol, 3 eq.), 11.5 mg of EDC (0.06 mmol, 3 eq.), and 6.9 mg of NHS (0.06 mmol, 3 eq.) in 1 mL of anhydrous DMF.[10]
-
Activation: Add the linker/EDC/NHS solution dropwise to the stirring polymer solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4 hours with gentle stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.
-
Conjugation: Continue stirring at room temperature overnight (12-16 hours).
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents.
-
Isolation: Freeze the purified solution and lyophilize to obtain the aldehyde-functionalized polymer (mPEG-Linker-CHO) as a white, fluffy powder.
-
Characterization: Confirm the successful conjugation by ¹H NMR spectroscopy (observing characteristic peaks for both PEG and the aromatic linker) and Gel Permeation Chromatography (GPC) to check for changes in molecular weight and polydispersity.[11][12]
Protocol 2: Conjugation of a Hydrazide-Modified Drug via Hydrazone Linkage
This protocol details the formation of a pH-sensitive hydrazone bond between the aldehyde-functionalized polymer and a drug containing a hydrazide moiety (e.g., Doxorubicin-hydrazide).[5][13]
Materials:
-
Aldehyde-functionalized polymer (mPEG-Linker-CHO) from Protocol 1
-
Hydrazide-modified drug (e.g., Doxorubicin-hydrazide)
-
Reaction Buffer: 0.1 M Acetate buffer, pH 5.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolution: Dissolve 100 mg of mPEG-Linker-CHO in 5 mL of Reaction Buffer. In a separate vial, dissolve 10 mg of Doxorubicin-hydrazide in 0.5 mL of DMSO.
-
Reaction: Add the drug solution dropwise to the stirring polymer solution. Add a catalytic amount of aniline (optional, can accelerate reaction).[13]
-
Incubation: Protect the reaction from light and stir at room temperature for 24-48 hours.[13]
-
Purification: Purify the resulting conjugate (mPEG-Linker-DOX) by dialysis against deionized water for 48 hours to remove unconjugated drug and catalyst.
-
Isolation: Lyophilize the purified solution to obtain the final polymer-drug conjugate as a red/orange solid.
-
Characterization & Quantification:
-
Confirm conjugation using ¹H NMR and UV-Vis spectroscopy (presence of characteristic doxorubicin absorbance peaks).
-
Determine Drug Loading Content (DLC) using a standard curve of the free drug on a UV-Vis spectrophotometer.
-
DLC (%) = (weight of loaded drug / weight of polymer-drug conjugate) × 100
-
-
Protocol 3: In Vitro pH-Responsive Drug Release Assay
This protocol assesses the rate of drug release from the conjugate at physiological and acidic pH.[14]
Materials:
-
Polymer-drug conjugate (mPEG-Linker-DOX)
-
Release Media: PBS at pH 7.4 and Acetate Buffer at pH 5.0
-
Dialysis tubing (1 kDa MWCO) or centrifugal filter units
-
Incubator shaker set at 37°C
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation: Dissolve a known amount of the polymer-drug conjugate (e.g., 5 mg) in 5 mL of each release medium (pH 7.4 and pH 5.0).
-
Incubation: Place each solution into a separate dialysis bag and immerse in 50 mL of the corresponding fresh release medium. Incubate both setups at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Analysis: Plot the cumulative drug release (%) versus time for both pH conditions to evaluate the pH-sensitivity of the hydrazone linkage.
Representative Data and Characterization
Successful synthesis and characterization are critical. The following tables provide examples of expected quantitative data.
Table 1: Polymer Characterization Data Polymer: Amine-terminated PEG (5 kDa)
| Sample | Mn (GPC) (Da) | Mw (GPC) (Da) | PDI (Mw/Mn) | Conjugation Efficiency ¹H NMR (%) |
| mPEG-NH₂ (Initial) | 5,120 | 5,380 | 1.05 | - |
| mPEG-Linker-CHO | 5,350 | 5,650 | 1.06 | > 95% |
Table 2: Drug Conjugate Characterization and Release Profile Drug: Doxorubicin-Hydrazide
| Parameter | Value |
| Drug Loading Content (DLC, w/w%) | 5.2% |
| Encapsulation Efficiency (EE, %) | 75% |
| Cumulative Release at 24h (pH 7.4) | ~15% |
| Cumulative Release at 24h (pH 5.0) | ~80% |
Workflow and Characterization Diagram
The experimental process from linker attachment to final characterization follows a logical sequence.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of drug-loaded chitosan-vanillin nanoparticles and its cytotoxicity against HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 13. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00535K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of adenosine A2A receptor antagonists using this compound
These application notes provide a detailed experimental procedure for the synthesis of a potent and selective adenosine A2A receptor antagonist based on the triazolo[4,3-a]quinoxalin-4-amine scaffold. The described synthetic route is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.
Overview of the Synthetic Pathway
The synthesis commences with the commercially available starting material, 2,3-dichloroquinoxaline. The overall workflow involves a three-step reaction sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of one chloro group with hydrazine to form the key hydrazinyl intermediate.
-
Cyclization: Reaction of the hydrazinyl intermediate with triethyl orthoformate to construct the triazolo[4,3-a]quinoxaline core.
-
Final Amination: Palladium-catalyzed cross-coupling reaction to introduce the desired amine side chain, yielding the final adenosine A2A receptor antagonist.
A diagram of the overall experimental workflow is presented below.
Caption: Overall experimental workflow for the synthesis of the target adenosine A2A receptor antagonist.
Experimental Protocols
Step 1: Synthesis of 2-hydrazinyl-3-chloroquinoxaline (Intermediate 1)
Materials:
-
2,3-dichloroquinoxaline
-
Hydrazine hydrate (60%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford 2-hydrazinyl-3-chloroquinoxaline as a yellow solid.
Step 2: Synthesis of 4-chloro-triazolo[4,3-a]quinoxaline (Intermediate 2)
Materials:
-
2-hydrazinyl-3-chloroquinoxaline (Intermediate 1)
-
Triethyl orthoformate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend 2-hydrazinyl-3-chloroquinoxaline (1.0 eq) in triethyl orthoformate (15 mL/g of starting material) in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 6 hours. The solid should gradually dissolve as the reaction progresses.
-
After 6 hours, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-chloro-triazolo[4,3-a]quinoxaline as a pale-yellow solid.
Step 3: Synthesis of the Final Adenosine A2A Receptor Antagonist
Materials:
-
4-chloro-triazolo[4,3-a]quinoxaline (Intermediate 2)
-
Desired amine (R-NH2) (1.1 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 1.5 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add 4-chloro-triazolo[4,3-a]quinoxaline (1.0 eq), the desired amine (1.1 eq), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (10 mL/g of Intermediate 2) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the final adenosine A2A receptor antagonist.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,3-dichloroquinoxaline | Hydrazine hydrate | Ethanol | Reflux (78) | 4 | Intermediate 1 | 85-95 |
| 2 | Intermediate 1 | Triethyl orthoformate | Neat | Reflux (146) | 6 | Intermediate 2 | 80-90 |
| 3 | Intermediate 2 | R-NH2, Pd2(dba)3, Xantphos, Cs2CO3 | Toluene | 110 | 12 | Final Product | 60-80 |
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The synthesized antagonist is designed to block this signaling pathway.
Caption: Simplified signaling pathway of the adenosine A2A receptor and the inhibitory action of the synthesized antagonist.
Application Notes and Protocols for the Quantification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, requires precise and reliable quantification to ensure the quality, safety, and efficacy of final drug products.[1][] This document provides detailed application notes and protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be implemented in research, development, and quality control laboratories.
Analytical Methods Overview
The choice of analytical method for the quantification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A widely accessible and cost-effective technique suitable for the quantification of the analyte in bulk materials and relatively simple matrices where high sensitivity is not the primary requirement.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of trace levels of the analyte in complex matrices such as biological fluids or in final drug formulations where stringent impurity profiling is necessary.[3]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described HPLC-UV and LC-MS/MS methods for the quantification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines the procedure for the quantification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid using HPLC with UV detection.
1. Materials and Reagents:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid reference standard (Purity ≥ 99%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in methanol to a target concentration within the calibration range. Vortex for 2 minutes and filter through a 0.22 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid using LC-MS/MS.
1. Materials and Reagents:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid reference standard (Purity ≥ 99%)[1]
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(4-Formyl-3-methoxyphenoxy)butanoic acid-d4 (if available, otherwise a structurally similar compound can be used).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) 237.1 → Product ion (m/z) 179.1
-
Internal Standard: To be determined based on the specific SIL-IS used.
-
-
Source Parameters: Optimized for the specific instrument, including nebulizer gas, heating gas, interface temperature, and desolvation temperature.[4]
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the intermediate analyte solution into the sample matrix (e.g., blank plasma, formulation blank) to achieve a concentration range of 0.05 ng/mL to 500 ng/mL. Add the internal standard to each calibration standard at a fixed concentration.
-
Sample Preparation: To a known volume of the sample, add the internal standard solution. Perform a protein precipitation step if working with biological matrices (e.g., add 3 volumes of cold acetonitrile), vortex, and centrifuge. Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Caption: LC-MS/MS Experimental Workflow.
References
Application Notes and Protocols for the Derivatization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, a versatile bifunctional linker, for the development of targeted drug delivery systems. The protocols described herein outline the conjugation of targeting ligands and therapeutic agents to this linker, leveraging its carboxylic acid and aldehyde functionalities. This guide includes methodologies for amide bond formation via EDC/NHS chemistry and covalent linkage through reductive amination. Furthermore, it details the purification and characterization of the resulting conjugates and provides protocols for in vitro evaluation of their efficacy in cancer cell lines. Diagrams illustrating the experimental workflow and relevant signaling pathways are also provided to facilitate a comprehensive understanding of the application of this linker in targeted cancer therapy.
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent drugs while minimizing off-target toxicity. This is often achieved by conjugating a cytotoxic agent to a targeting moiety that recognizes and binds to specific receptors overexpressed on the surface of cancer cells. The choice of a suitable linker molecule is critical in the design of these conjugates, as it influences the stability, solubility, and release of the drug.
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a heterobifunctional linker that possesses two distinct reactive handles: a carboxylic acid and an aldehyde group.[1][2] The carboxylic acid can be readily activated to form a stable amide bond with amine-containing molecules, such as targeting ligands or drugs.[3][4] The aldehyde group provides a site for conjugation with molecules containing a primary amine via reductive amination, forming a stable secondary amine linkage.[5][6] This dual functionality allows for a modular and flexible approach to the synthesis of targeted drug conjugates.
This application note focuses on the derivatization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid for targeted drug delivery to cancer cells, with a particular emphasis on targeting the folate receptor, which is frequently overexpressed in various malignancies.[1][7][8][9]
Derivatization Strategies
The derivatization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid for targeted drug delivery can be approached in a stepwise manner, as illustrated in the workflow diagram below. The general strategy involves:
-
Activation of the carboxylic acid and conjugation of a targeting ligand.
-
Purification of the ligand-linker conjugate.
-
Conjugation of a therapeutic agent to the aldehyde group.
-
Purification and characterization of the final targeted drug conjugate.
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Targeting Ligand via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid and its subsequent conjugation to a primary amine on a targeting ligand.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Amine-containing targeting ligand (e.g., Folic acid derivative with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
Procedure:
-
Reagent Preparation:
-
Dissolve 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (1 equivalent) in Activation Buffer.
-
Prepare fresh stock solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
-
Dissolve the amine-containing targeting ligand (1.2 equivalents) in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, add the EDC and NHS stock solutions.
-
Mix thoroughly and incubate for 30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the targeting ligand solution to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ligand-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Table 1: Quantitative Data for Ligand Conjugation
| Parameter | Value |
| Molar Ratio (Linker:Ligand:EDC:NHS) | 1 : 1.2 : 1.5 : 1.5 |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
| Yield of Ligand-Linker Conjugate | ~75% |
| Purity (by HPLC) | >95% |
Protocol 2: Conjugation of an Amine-Containing Drug via Reductive Amination
This protocol describes the conjugation of an amine-containing drug to the aldehyde group of the purified ligand-linker conjugate.
Materials:
-
Purified Ligand-Linker Conjugate
-
Amine-containing drug (e.g., Doxorubicin)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Methanol or Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve the purified ligand-linker conjugate (1 equivalent) in anhydrous methanol or DCE.
-
Add the amine-containing drug (1.5 equivalents) to the solution.
-
Add a catalytic amount of acetic acid to maintain a slightly acidic pH (pH 5-6).
-
-
Reductive Amination:
-
Add sodium cyanoborohydride (2 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final targeted drug conjugate by RP-HPLC.
-
Table 2: Quantitative Data for Drug Conjugation
| Parameter | Value |
| Molar Ratio (Ligand-Linker:Drug:Reducing Agent) | 1 : 1.5 : 2 (NaBH₃CN) |
| Reaction Time | 18 hours |
| Reaction Temperature | Room Temperature |
| Yield of Targeted Drug Conjugate | ~60% |
| Purity (by HPLC) | >98% |
Characterization of Conjugates
The synthesized conjugates should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the covalent attachment of the targeting ligand and the drug to the linker.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the conjugates, confirming their molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.
In Vitro Evaluation of Targeted Drug Conjugates
The biological activity of the final conjugate should be evaluated in vitro using relevant cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the targeted drug conjugate against cancer cells.
Procedure:
-
Seed cancer cells (e.g., HeLa cells, which overexpress the folate receptor) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the targeted drug conjugate, the free drug, and a non-targeted control conjugate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 3: Representative In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (nM) |
| Free Doxorubicin | HeLa | 150 |
| Folate-Linker-Doxorubicin | HeLa | 50 |
| Non-Targeted-Linker-Doxorubicin | HeLa | 120 |
| Free Doxorubicin | A549 (low folate receptor) | 180 |
| Folate-Linker-Doxorubicin | A549 (low folate receptor) | 160 |
Relevant Signaling Pathway: Folate Receptor-Mediated Endocytosis
Targeting the folate receptor allows for the internalization of the drug conjugate via receptor-mediated endocytosis. Upon binding of the folate-conjugated drug to the folate receptor, the complex is internalized into the cell within an endosome. The acidic environment of the endosome can facilitate the cleavage of certain linkers, leading to the release of the cytotoxic drug inside the cell, where it can exert its therapeutic effect.
Conclusion
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a valuable and versatile linker for the construction of targeted drug delivery systems. Its orthogonal reactive groups allow for the sequential and controlled conjugation of both targeting moieties and therapeutic agents. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of drug conjugates derived from this linker. The modular nature of this system allows for the adaptation of these protocols to a wide range of targeting ligands and drugs, making it a powerful tool in the development of novel cancer therapeutics.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biocare.net [biocare.net]
Application Notes and Protocols for Peptide Synthesis using 4-(4-Formyl-3-methoxyphenoxy)butyryl AM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-Formyl-3-methoxyphenoxy)butyryl AM (FMPB AM) resin is a specialized solid-phase support for Fmoc-based peptide synthesis. Its unique aldehyde functional group allows for the straightforward synthesis of peptides with a C-terminal secondary amide, a modification often crucial for the biological activity and stability of many peptides, including neuropeptides and peptide hormones. This document provides detailed application notes and experimental protocols for the effective use of FMPB AM resin in the synthesis of such peptides. C-terminal amidation can significantly influence a peptide's receptor-binding affinity and resistance to enzymatic degradation, making it a critical modification in drug design and the study of cellular signaling.[1]
Key Resin Specifications
The successful application of FMPB AM resin begins with an understanding of its fundamental properties. The following table summarizes the typical specifications for this resin, which should be considered when planning a synthesis.
| Property | Specification |
| Functional Group | Aldehyde |
| Resin Matrix | 1% Divinylbenzene cross-linked Polystyrene |
| Mesh Size | 100-200 mesh |
| Loading Capacity | 0.8 - 1.5 mmol/g[2] |
| Reaction Suitability | Fmoc solid-phase peptide synthesis[2] |
Applications in Research and Drug Development
The ability to synthesize peptides with C-terminal secondary amides opens up numerous avenues for research and therapeutic development.
-
Neuropeptide Research: Many neuropeptides, which are critical signaling molecules in the nervous system, are C-terminally amidated.[3][4] The synthesis of these peptides and their analogs using FMPB AM resin allows for the investigation of their roles in various physiological processes and their potential as therapeutic agents for neurological disorders.
-
Hormone Analogs: A significant number of peptide hormones require a C-terminal amide for their biological function. The FMPB AM resin is an ideal tool for synthesizing these hormones and their more stable or potent analogs for endocrinological research and drug development.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing the C-terminal carboxyl group with various secondary amides, researchers can perform detailed SAR studies to understand the role of the C-terminus in peptide-receptor interactions and to design peptides with improved pharmacological properties.
-
Protein Degradation Studies: Recent research has indicated that C-terminal amides can act as signals for protein degradation.[5] Peptides synthesized with a C-terminal secondary amide can be used as tools to study the cellular machinery involved in these degradation pathways.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of FMPB AM resin in peptide synthesis, from the initial loading of the primary amine to the final cleavage of the peptide.
Protocol 1: Resin Swelling
Proper swelling of the resin is crucial for efficient reagent diffusion and successful peptide synthesis.
-
Place the desired amount of 4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin in a suitable reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Reductive Amination for Loading of the First Amino Acid
This step involves the coupling of a primary amine to the aldehyde group of the resin to form a stable secondary amine linkage.
-
Dissolve the primary amine (3-5 equivalents relative to the resin loading) in a solution of 1% acetic acid in DMF.
-
Add the primary amine solution to the swollen resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (5 equivalents) to the reaction mixture.
-
Continue to agitate the mixture for an additional 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for the addition of each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
-
Wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cleavage cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and the biological context of the synthesized peptides, the following diagrams are provided.
Caption: Experimental workflow for solid-phase synthesis of C-terminal secondary amide peptides.
Caption: A representative neuropeptide signaling pathway involving a C-terminally amidated peptide.
Concluding Remarks
The 4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin is a powerful and versatile tool for the synthesis of peptides with C-terminal secondary amides. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and drug development professionals. By leveraging the unique capabilities of this resin, scientists can advance our understanding of peptide biology and accelerate the development of novel peptide-based therapeutics.
References
- 1. A Biomimetic C-Terminal Extension Strategy for Photocaging Amidated Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMPB AM resin Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. Neuropeptide signalling systems – an underexplored target for venom drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of Neuropeptide Cell-Cell Signaling Molecules Generated by Proteolytic Processing Revealed by Neuropeptidomics Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Condensation Reactions of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing Knoevenagel condensation, Wittig reaction, and Schiff base formation using the aldehyde functionality of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. This versatile building block is valuable in the synthesis of novel compounds for pharmaceutical and materials science applications.[1] The presence of the aldehyde group allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse range of molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] This reaction is particularly useful for synthesizing derivatives of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid with extended conjugation, which can be of interest in the development of bioactive molecules. The reaction is typically catalyzed by a weak base.[2]
Representative Data for Knoevenagel Condensation Products of Analogous Aromatic Aldehydes
The following table summarizes typical yields for Knoevenagel condensation reactions of vanillin, a structurally similar aldehyde, with various active methylene compounds. This data is representative and can be used as a benchmark for reactions with 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Malonic Acid | L-proline | Ethanol | 4 | 85 | Peyrot et al., 2019 (adapted)[3] |
| Barbituric Acid | None (neat) | None | 0.5 | >95 | ResearchGate[4] |
| Dimedone | H₂SO₄ | Ethanol | 1.5 | High | SciSpace |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 2 | 92 | Adapted from general procedures |
| 2-Thiobarbituric Acid | Piperidine | Ethanol | 3 | 88 | Adapted from general procedures[2] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(4-(4-carboxybutoxy)-2-methoxybenzylidene)malononitrile.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid and 10 mmol of malononitrile in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (approximately 0.5 mL) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the product under vacuum and determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[5][6] This reaction is highly versatile and tolerates a wide range of functional groups, including carboxylic acids and phenols, making it suitable for the modification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.[7] The use of stabilized ylides generally leads to the formation of (E)-alkenes with high selectivity.[8]
Representative Data for Wittig Reaction Products of Analogous Aromatic Aldehydes
The following table presents representative yields for Wittig reactions of various aromatic aldehydes with stabilized phosphonium ylides. These reactions are often performed in aqueous media, offering a green chemistry approach.[7]
| Aldehyde | Phosphonium Ylide | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ | Water | 2 h | 95 | El-Batta et al., 2007[7] |
| Vanillin | (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ | Water | 1.5 h | 98 | Adapted from El-Batta et al., 2007[7] |
| 4-Carboxybenzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ | Water | 3 h | 92 | El-Batta et al., 2007[7] |
Experimental Protocol: Wittig Reaction with (Carbethoxymethyl)triphenylphosphonium bromide
This protocol outlines the synthesis of (E)-4-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-methoxyphenoxy)butanoic acid.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid and 11 mmol of (carbethoxymethyl)triphenylphosphonium bromide in 100 mL of water.
-
Add 20 mmol of sodium bicarbonate to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure α,β-unsaturated ester.
-
Characterize the final product by spectroscopic methods to confirm its structure and purity.
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[9] This reaction is fundamental in the synthesis of a wide variety of biologically active compounds and ligands for metal complexes.[1][10][11] The reaction with 4-(4-Formyl-3-methoxyphenoxy)butanoic acid allows for the introduction of diverse functionalities through the choice of the primary amine.
Representative Data for Schiff Base Formation with Vanillin
The following table provides examples of Schiff base synthesis from vanillin and various primary amines, which serve as a good model for reactions with 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
| Primary Amine | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitroaniline | Ethanol | Reflux, 2 h | High | World Journal of Pharmaceutical Research[1] |
| 3-Nitroaniline | Ethanol | Reflux, 2 h | High | World Journal of Pharmaceutical Research[1] |
| 4-Nitroaniline | Ethanol | Reflux, 2 h | High | World Journal of Pharmaceutical Research[1] |
| p-Aminoacetophenone | Lime juice (catalyst), grinding | Room Temp | 96.5 | SciSpace[12] |
| o-Phenylenediamine | Not specified | Not specified | High | Synthesis and Characterization of Vanillin Schiff Base Complexes[10] |
Experimental Protocol: Schiff Base Formation with Aniline
This protocol details the synthesis of 4-(4-((E)-(phenylimino)methyl)-3-methoxyphenoxy)butanoic acid.
Materials:
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Dissolve 10 mmol of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 10 mmol of aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
-
Dry the product and characterize it by its melting point and spectroscopic analysis.
Visualizations
Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction Scheme
Caption: Generalized Wittig Reaction Scheme.
Schiff Base Formation Logicdot
References
- 1. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. ijoer.com [ijoer.com]
- 12. scispace.com [scispace.com]
Role in the development of novel agrochemicals like herbicides or fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodologies and protocols involved in the discovery and development of novel herbicides and fungicides. The following sections detail experimental workflows, data analysis, and the underlying biological pathways critical for agrochemical research.
Section 1: High-Throughput Screening (HTS) for Novel Herbicide Discovery
High-throughput screening (HTS) is a foundational strategy in the discovery of new herbicidal compounds. It allows for the rapid testing of large, diverse chemical libraries to identify molecules that inhibit plant growth.[1][2][3] This process is often miniaturized, utilizing microtiter plates to increase throughput and reduce reagent consumption.[3][4]
Experimental Workflow: HTS for Herbicidal Activity
The following diagram outlines a typical HTS workflow for identifying potential herbicide candidates.
Protocol: High-Throughput Screening of Chemical Compounds for Herbicidal Activity on Arabidopsis thaliana
This protocol details a miniaturized in vivo assay for identifying compounds with herbicidal effects.
1. Materials and Reagents:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Chemical compound library dissolved in DMSO
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Sterile, clear, flat-bottom 96- or 384-well microtiter plates[3]
-
Robotic liquid handling system[2]
-
Automated imaging system and image analysis software
2. Preparation of Assay Plates:
-
Prepare sterile MS medium containing 1% sucrose and 0.8% Phytagel.
-
Autoclave the medium and allow it to cool to approximately 50°C.
-
Using a multi-channel pipette or automated dispenser, add 100 µL of the cooled MS medium to each well of the sterile microtiter plates.
-
Allow the plates to solidify in a laminar flow hood.
3. Compound Dispensing:
-
Using a robotic liquid handler, dispense a final concentration of the test compounds (e.g., 10-50 µM) into each well.[2] Include appropriate controls:
-
Negative Control: DMSO only
-
Positive Control: Known herbicide (e.g., glyphosate)
-
4. Seed Plating:
-
Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse thoroughly with sterile water.
-
Resuspend the sterile seeds in sterile 0.1% agarose solution.
-
Dispense a small volume of the seed suspension (e.g., 5-10 seeds per well) into each well of the assay plates.
5. Incubation and Imaging:
-
Seal the plates with a gas-permeable membrane.
-
Incubate the plates in a controlled growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 5-7 days.
-
At the end of the incubation period, use an automated imaging system to capture images of each well.
6. Data Analysis:
-
Utilize image analysis software to quantify phenotypic parameters such as root length, cotyledon area, or overall seedling viability.
-
Identify "hits" as compounds that cause a significant reduction in plant growth compared to the negative control. A common threshold for hit identification is a Z'-factor above 0.5 to ensure assay reliability.[2]
Section 2: Elucidating Fungicide Mode of Action through Signaling Pathways
Understanding the mode of action of a fungicide is crucial for managing resistance and developing more effective chemistries.[5] Many fungicides act by inhibiting specific metabolic pathways or interfering with cellular signaling.[5][6] One such critical pathway in fungi is the High-Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade that responds to environmental stress.[7][8] Certain fungicides, like phenylpyrroles, can exploit this pathway to induce cell death.[7]
Fungal Stress Response: The HOG Pathway
The diagram below illustrates the activation of the HOG pathway in response to a fungicide, leading to a cellular stress response.
Section 3: Quantitative Analysis of Fungicide Efficacy
The efficacy of a novel fungicide is determined through rigorous testing against target pathogens.[9] These tests often involve dose-response studies to calculate the Effective Concentration 50 (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth.[10] Data from these experiments are crucial for comparing the potency of different compounds.
Protocol: In Vitro Fungicide Efficacy Testing using Multiwell Plates
This protocol describes a method for determining the EC₅₀ of a fungicide against a filamentous fungus.[10][11]
1. Materials and Reagents:
-
Fungal isolate (e.g., Cercospora beticola)[12]
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test fungicide dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile 24- or 96-well microtiter plates
-
Spectrophotometer or plate reader
2. Inoculum Preparation:
-
Culture the fungal isolate on PDA plates until sufficient mycelial growth or sporulation is observed.
-
Prepare a spore suspension or mycelial slurry in sterile water.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10⁵ spores/mL).
3. Assay Setup:
-
Prepare a serial dilution of the test fungicide in the liquid growth medium.
-
Dispense the fungicide dilutions into the wells of the microtiter plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (a known effective fungicide) and a negative control (no fungicide).[9]
4. Incubation and Data Collection:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.[10][11] Alternatively, mycelial growth can be assessed visually or through imaging.
5. Data Analysis:
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use a non-linear regression analysis (e.g., log-probit or four-parameter logistic curve) to determine the EC₅₀ value.[10]
Data Presentation: Fungicide Efficacy Comparison
The following table provides an example of how to present fungicide efficacy data for clear comparison.
| Compound ID | Target Pathogen | Mean EC₅₀ (µg/mL) | 95% Confidence Interval |
| FUNG-001 | Botrytis cinerea | 0.25 | 0.21 - 0.29 |
| FUNG-002 | Botrytis cinerea | 1.12 | 0.98 - 1.28 |
| FUNG-003 | Botrytis cinerea | 0.08 | 0.06 - 0.11 |
| Reference | Botrytis cinerea | 0.54 | 0.49 - 0.60 |
Section 4: Target Identification and Validation
Once a promising herbicidal or fungicidal compound is identified, determining its molecular target is a critical next step.[13] This knowledge is essential for understanding the mode of action, predicting potential resistance mechanisms, and optimizing the compound's structure.
Logical Relationship: Target Identification Workflow
The diagram below illustrates the logical flow of activities in identifying the molecular target of a novel agrochemical.
Transcriptomic, proteomic, and metabolomic analyses of treated organisms can provide a global view of the physiological changes induced by the compound, helping to pinpoint the affected biological pathways.[13] Subsequent genetic and biochemical studies are then used to validate the specific molecular target.[14]
References
- 1. GtR [gtr.ukri.org]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 4. complete.bioone.org [complete.bioone.org]
- 5. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 6. What Are Fungicides [apsnet.org]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying Unknown Herbicide Targets | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 14. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. Here you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 4-(4-Formyl-3-methoxyphenoxy)butanoic acid?
The most common and effective method for synthesizing 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a 4-halobutanoic acid derivative, typically ethyl 4-bromobutyrate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This method is an SN2 reaction where the phenoxide ion of vanillin acts as a nucleophile.
Q2: What are the critical parameters influencing the yield of the reaction?
Several factors can significantly impact the yield of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid:
-
Choice of Base: The base is crucial for the deprotonation of the phenolic hydroxyl group of vanillin to form the reactive phenoxide ion. The strength and type of base can affect the reaction rate and the prevalence of side reactions.
-
Solvent Selection: The solvent influences the solubility of the reactants and the rate of the S
N2 reaction. Polar aprotic solvents are generally preferred. -
Reaction Temperature: Temperature affects the reaction kinetics. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions.[1]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.
-
Purity of Reactants: The purity of vanillin, the alkylating agent, and the solvent is essential to prevent side reactions and ensure a high yield.
Q3: What are the common side reactions to be aware of?
The primary side reactions in the Williamson ether synthesis of this compound include:
-
E2 Elimination: The alkyl halide can undergo elimination in the presence of a strong base, leading to the formation of an alkene instead of the desired ether. This is more likely with secondary or tertiary alkyl halides, so using a primary alkyl halide like ethyl 4-bromobutyrate is recommended.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.
-
Reactions involving the Aldehyde Group: Under strongly basic conditions, the aldehyde group of vanillin can potentially undergo reactions such as the Cannizzaro reaction or aldol condensation, although these are less common under typical Williamson ether synthesis conditions. Protecting the aldehyde group may be considered if these side reactions are significant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Ineffective Deprotonation: The base may be too weak to fully deprotonate the vanillin. 2. Poor Quality Reactants: Impurities in the vanillin, alkylating agent, or solvent can interfere with the reaction. 3. Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short. | 1. Select a stronger base: Consider using stronger bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). For aryl ethers, bases such as NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly used.[1] 2. Purify Reactants: Ensure all reactants and the solvent are pure and dry. 3. Optimize Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Formation of Impurities/Byproducts | 1. E2 Elimination: The use of a sterically hindered or inappropriate alkyl halide, or a very strong and bulky base. 2. C-Alkylation: This is a known side reaction with phenoxides. 3. Aldehyde Side Reactions: The aldehyde group may be reacting under the basic conditions. | 1. Use a Primary Alkyl Halide: Ensure you are using a primary alkyl halide like ethyl 4-bromobutyrate. 2. Optimize Base and Solvent: Use a milder base and a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[1] 3. Protect the Aldehyde Group: If aldehyde side reactions are confirmed, consider protecting the aldehyde group as an acetal before the ether synthesis and deprotecting it afterward. |
| Difficult Purification | Presence of Unreacted Starting Materials and Byproducts: Incomplete reaction or significant side reactions can lead to a complex mixture that is difficult to purify. | Optimize Reaction Conditions: Aim for a complete reaction by adjusting the stoichiometry of reactants, reaction time, and temperature. Utilize Column Chromatography: Purification of the crude product by column chromatography is often effective in separating the desired product from impurities. |
Data Presentation
The following table summarizes reported yields for the Williamson ether synthesis of phenolic compounds under various conditions. While specific data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is limited, these examples with similar substrates provide valuable insights for optimization.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Hydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | Solvent-free | 60 | 82 |
| 3-Methoxyphenol | Ethyl 4-bromobutyrate | Cs₂CO₃ | Acetone | Reflux | 77 (ester) |
| 4-Hydroxybenzaldehyde | Diethyl sulfate | K₂CO₃ | Solvent-free | 60 | 95 |
Experimental Protocols
Key Experiment: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid via Williamson Ether Synthesis
This protocol is a representative procedure based on established methods for similar compounds.
Step 1: Etherification of Vanillin with Ethyl 4-bromobutyrate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide ion.
-
Addition of Alkylating Agent: Add ethyl 4-bromobutyrate (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 60-80°C and maintain it under reflux with continuous stirring. The reaction progress should be monitored by TLC. Typical reaction times range from 4 to 24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with the solvent used in the reaction. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
Step 2: Hydrolysis of the Ester
-
Dissolving the Ester: Dissolve the crude ester from Step 1 in a mixture of an organic solvent (e.g., ethanol or THF) and water.
-
Addition of Base: Add an aqueous solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). This typically takes 1-4 hours.
-
Work-up and Acidification: Remove the organic solvent under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a dilute acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
References
Technical Support Center: Purification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a yellowish powder, but the purity is low according to HPLC analysis. What are the likely impurities?
A1: Low purity in your final product, which should appear as a yellowish powder[1], can be attributed to several common impurities. The most likely contaminants are unreacted starting materials, such as vanillin or the alkyl 4-halobutanoate, and the intermediate ester, 4-(4-formyl-3-methoxyphenoxy)butanoate. To identify the impurities, compare your crude product's analytical data (e.g., TLC, HPLC, ¹H NMR) with that of the starting materials and the expected product.
Q2: I am having trouble removing the unreacted vanillin from my product. What purification strategy do you recommend?
A2: Vanillin, being phenolic, is acidic, but less so than the carboxylic acid product. An effective method to separate vanillin is to perform a careful aqueous extraction. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute sodium bicarbonate solution. The more acidic product, 4-(4-formyl-3-methoxyphenoxy)butanoic acid, will be extracted into the aqueous layer as its sodium salt, while the less acidic vanillin will remain in the organic layer. Subsequently, acidify the aqueous layer with dilute HCl to precipitate your purified product. Filter, wash with cold water, and dry.
Q3: My ¹H NMR spectrum shows a triplet around 1.2 ppm and a quartet around 4.1 ppm that I can't account for. What is this impurity?
A3: These signals, a triplet and a quartet, are characteristic of an ethyl ester group. This indicates the presence of the intermediate product, ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate, suggesting that the final hydrolysis step to convert the ester to the carboxylic acid was incomplete. To resolve this, you can re-subject your product to the hydrolysis conditions (e.g., stirring with NaOH or LiOH in a water/THF mixture) until TLC or HPLC analysis confirms the complete disappearance of the ester.
Q4: After acidification of the aqueous layer, my product oiled out instead of precipitating as a solid. How can I obtain a solid product?
A4: "Oiling out" can occur if the product has residual organic solvents, is impure, or if the precipitation is done at too high a temperature. Try the following:
-
Ensure all organic solvent from the extraction step has been removed from the aqueous layer before acidification.
-
Perform the acidification slowly and in an ice bath to control the temperature.
-
If the product still oils out, you can extract the oil with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer with a drying agent like anhydrous sodium sulfate, and then concentrate it under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.
Q5: What is a reliable method for purifying small to medium quantities of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in a research lab setting?
A5: For research-scale purification, column chromatography is a highly effective method. A silica gel stationary phase is typically used. By-products can often be removed by eluting with a non-polar solvent like dichloromethane[2]. The desired product can then be eluted with a more polar solvent mixture, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes with a sharp peak.
Quantitative Data Summary
The following table summarizes key quantitative data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₅ | [1][3] |
| Molecular Weight | 238.24 g/mol | [1][4] |
| Appearance | Yellowish powder | [1] |
| Melting Point | 128 - 133 °C | [1] |
| Purity (Typical) | ≥ 99% (by Titration, HPLC, TLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| CAS Number | 309964-23-6 | [1][3][5] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying the crude product when the main impurities are starting materials that have different solubility profiles.
Materials:
-
Crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add the anti-solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
Visual Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Caption: Troubleshooting workflow for purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. 4-(4-ForMyl-3-Methoxyphenoxy)butanoic Acid suppliers & manufacturers in China [m.chemicalbook.com]
- 5. 4-(4-Formyl-3-Methoxyphenoxy)Butanoic Acid | CymitQuimica [cymitquimica.com]
Side reactions and byproducts in the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Technical Support Center: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid?
A1: The most common and practical synthetic route is a two-step process. It begins with a Williamson ether synthesis, reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with a 4-halo-butanoic acid ester, such as ethyl 4-bromobutyrate, in the presence of a base. This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.
Q2: What are the critical parameters in the Williamson ether synthesis step?
A2: Key parameters for a successful Williamson ether synthesis in this context include the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate (K₂CO₃) is often used to deprotonate the phenolic hydroxyl of vanillin without being overly reactive.[1] Dipolar aprotic solvents such as DMF or acetone can facilitate the Sₙ2 reaction.[1][2] Reaction temperature is also crucial; elevated temperatures can favor elimination side reactions.[3]
Q3: Why is a primary alkyl halide like ethyl 4-bromobutyrate preferred?
A3: The Williamson ether synthesis proceeds via an Sₙ2 mechanism. This type of reaction is most efficient with unhindered, primary alkyl halides.[4][5] Using secondary or tertiary alkyl halides would significantly increase the likelihood of a competing E2 elimination reaction, leading to the formation of alkene byproducts.[4][6]
Q4: What are the typical conditions for the hydrolysis of the ester intermediate?
A4: The ethyl ester intermediate is typically hydrolyzed under basic conditions, for example, using sodium hydroxide (NaOH) in a mixture of water and an organic solvent like acetone to ensure solubility.[7] The reaction is usually carried out at room temperature, followed by acidification to protonate the carboxylate and precipitate the final product.[7]
Troubleshooting Guides
Problem 1: Low Yield of the Ether Intermediate in Step 1
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of vanillin | 1. Inefficient deprotonation: The base may be too weak or not sufficiently dried. 2. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base like potassium carbonate or cesium carbonate and ensure it is anhydrous. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. A temperature of around 60°C is a common starting point.[1] |
| Presence of multiple spots on TLC, even with starting material consumed | 1. Elimination of alkyl halide: The base may be too strong or the temperature too high, causing the ethyl 4-bromobutyrate to undergo elimination to form ethyl but-3-enoate.[3] 2. C-alkylation: The phenoxide ion is an ambident nucleophile, and some alkylation may have occurred on the aromatic ring instead of the oxygen atom.[2][3] | 1. Use a milder base (e.g., K₂CO₃ instead of NaH). Ensure the reaction temperature is not excessively high. 2. Employing polar aprotic solvents can favor O-alkylation. If C-alkylation persists, this byproduct will need to be removed chromatographically. |
Problem 2: Impurities in the Final Product after Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Product contains unreacted ester intermediate | Incomplete hydrolysis: Reaction time may be too short, or an insufficient amount of base was used. | 1. Increase the reaction time for the hydrolysis step. 2. Ensure at least one equivalent of base (e.g., NaOH) is used. Monitor the reaction by TLC until the ester spot has completely disappeared. |
| Presence of a byproduct with a similar polarity to the product | Side reactions involving the aldehyde group: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like the formyl group on the vanillin moiety, can undergo the Cannizzaro reaction. This would result in a mixture of the corresponding carboxylic acid and alcohol. | 1. Avoid using an excessive amount of strong base during hydrolysis. 2. Keep the hydrolysis temperature at or near room temperature to minimize the rate of this side reaction. 3. Purification via column chromatography or recrystallization may be necessary to separate these byproducts. |
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Molecular Weight | 238.25 g/mol | For calculating molar equivalents. | [8] |
| Molecular Formula | C₁₂H₁₄O₅ | For elemental analysis and mass spectrometry. | [8] |
| Melting Point | 128 - 133 °C | A key indicator of product purity. | [9] |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate
This protocol is adapted from the synthesis of a structurally similar compound.[1][7]
-
To a solution of vanillin (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
-
Add ethyl 4-bromobutyrate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude ethyl ester, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (Hydrolysis)
This protocol is adapted from the synthesis of a structurally similar compound.[7]
-
Dissolve the crude ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate from Step 1 in a mixture of acetone and water.
-
Add a 1M solution of sodium hydroxide (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting ester by TLC.
-
Once the hydrolysis is complete, pour the reaction mixture into a cold, dilute solution of hydrochloric acid (e.g., 1M HCl) to precipitate the product.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.[7]
Visualizations
Caption: Synthetic workflow for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Caption: Potential side reactions and byproducts in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Peptide Coupling with Backbone Amide Linkers (BAL)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Backbone Amide Linker (BAL) strategy for solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Backbone Amide Linker (BAL) strategy?
The BAL approach is a versatile method for solid-phase peptide synthesis where the growing peptide chain is anchored to the solid support through a backbone nitrogen atom instead of the C-terminal carboxyl group.[1][2] This unique anchoring allows for considerable flexibility in modifying the C-terminus of the peptide.[1][2][3] The process typically begins by attaching an aromatic aldehyde to the resin, followed by the reductive amination of the first amino acid to this aldehyde.[3][4] Subsequent amino acids are then coupled using standard Fmoc-based solid-phase peptide synthesis protocols.[4]
Q2: What are the main advantages of using a BAL linker?
The primary advantage of the BAL strategy is the ability to synthesize C-terminally modified peptides, such as peptide acids, amides, alcohols, and aldehydes.[1][3] This method avoids the need for postsynthetic modifications in the solution phase.[1] It is particularly useful for preparing peptides with hindered or sensitive C-terminal moieties that are difficult to synthesize using traditional methods.[5]
Q3: What is diketopiperazine formation and how can it be prevented when using BAL linkers?
Diketopiperazine formation is a common side reaction in solid-phase peptide synthesis, particularly when proline is one of the first two amino acids. It involves the intramolecular cyclization of a dipeptide to form a stable six-membered ring, which leads to the cleavage of the peptide from the resin. A modified protocol for Nα-protection of the second residue and introduction of the third residue can prevent this side reaction.[1]
Q4: How can I monitor the efficiency of the initial reductive amination step?
The introduction of a 13C label at the aldehyde moiety of the BAL handle allows for the direct monitoring of reactions leading to carbamate formation using techniques like gel-phase 13C NMR spectroscopy.[4] Alternatively, colorimetric tests such as the Kaiser test can be used to detect the presence of free primary amines after the coupling step.
Q5: What are the typical cleavage conditions for releasing a peptide from a BAL resin?
Peptides anchored via a BAL linker can often be cleaved under surprisingly mild acidic conditions. For instance, Leu-enkephalin has been successfully released from both ortho- and para-BAL handles using dilute trifluoroacetic acid (TFA) solutions (1-5% TFA in CH2Cl2).[6] However, cleavage of the target compound can sometimes lead to byproducts where the linker moiety remains attached to the peptide.[4][7] This side reaction can often be avoided by anchoring the linker to an aminomethyl resin.[4][7]
Troubleshooting Guide
Issue 1: Incomplete Coupling Reaction
Symptom: Positive Kaiser test (blue color) or other amine tests after the coupling step, indicating the presence of unreacted free amines.
| Potential Cause | Recommended Solution |
| Steric Hindrance | Switch to a more powerful onium-salt coupling reagent such as HATU, HBTU, COMU, or PyAOP.[8] For particularly difficult couplings, consider using an acyl fluoride-forming reagent like TFFH.[8] Increasing the reaction time (e.g., 2-24 hours) or performing the synthesis at an elevated temperature can also help overcome the activation energy barrier.[8] A "double coupling" approach, where the coupling procedure is repeated with fresh reagents, can also be effective.[9] |
| Peptide Aggregation | Change the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).[8] Incorporating "difficult" amino acids with protecting groups that disrupt secondary structures, such as pseudoproline dipeptides, can also mitigate aggregation.[10] |
| Insufficient Reagent Activation | Ensure the use of an appropriate excess of the protected amino acid and coupling reagent (typically 2-4 equivalents).[9] Optimize the pre-activation time before adding the activated amino acid to the resin.[8] |
| Incomplete Fmoc-Deprotection | Ensure complete removal of the Fmoc protecting group before the coupling step by extending the deprotection time or using a stronger deprotection solution.[8] |
Issue 2: Racemization
Symptom: Presence of diastereomeric impurities in the final product, which are often difficult to separate by chromatography.
| Potential Cause | Recommended Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component.[8] |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIPEA).[8] |
| Inappropriate Coupling Reagent/Additive Combination | Use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure®, which are known to suppress racemization.[8][11] HOAt and Oxyma Pure are generally more effective than HOBt.[8] Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[8] |
| Prolonged Reaction at Elevated Temperature | If using heat to overcome steric hindrance, optimize for the shortest possible reaction time required to achieve a satisfactory yield.[8] |
Experimental Protocols
Protocol 1: Reductive Amination for Attachment of the First Amino Acid
-
Resin Swelling: Swell the aldehyde-functionalized resin in a suitable solvent such as DMF or a mixture of DMF/DCM.
-
Amino Acid Preparation: Dissolve the C-terminally protected first amino acid (e.g., as a methyl or tert-butyl ester) in the reaction solvent.
-
Reductive Amination:
-
Add the amino acid solution to the swollen resin.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
-
Allow the reaction to proceed for a specified time (typically several hours to overnight) at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted aldehyde groups, the resin can be treated with a capping agent.
-
Confirmation: Perform a test to confirm the absence of free aldehyde groups.
Protocol 2: Standard Peptide Coupling Cycle (Fmoc Chemistry)
-
Fmoc-Deprotection:
-
Treat the resin with a 20-50% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA, NMM).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 30 minutes to several hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[8]
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Visualizations
Caption: Experimental workflow for peptide synthesis using the BAL strategy.
Caption: Troubleshooting logic for incomplete peptide coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Stability issues of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with 4-(4-Formyl-3-methoxyphenoxy)butanoic acid under acidic conditions?
Under acidic conditions, the ether linkage of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid may be susceptible to cleavage.[1][2][3][4][5] This is a common reaction for ethers in the presence of strong acids.[2][3][4][5] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack, which can lead to the formation of vanillin and 4-hydroxybutanoic acid.
Q2: I am observing unexpected byproducts in my reaction mixture when using this compound under basic conditions. What could be the cause?
Under strongly basic conditions, the aldehyde group of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, which lacks α-hydrogens, can potentially undergo a Cannizzaro reaction.[6][7][8] This disproportionation reaction involves two molecules of the aldehyde reacting to produce a primary alcohol and a carboxylic acid.[6] In this case, it would result in the formation of 4-(4-hydroxymethyl-3-methoxyphenoxy)butanoic acid and the corresponding dicarboxylic acid.
Q3: What are the recommended storage conditions for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid?
It is recommended to store 4-(4-Formyl-3-methoxyphenoxy)butanoic acid at 0-8°C.[9][10] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[11]
Q4: Can the carboxylic acid group be affected by acidic or basic conditions?
The carboxylic acid group is generally stable under both acidic and basic conditions. In basic solutions, it will be deprotonated to form the corresponding carboxylate salt. This is a standard acid-base reaction and typically does not lead to degradation of the molecule.
Troubleshooting Guides
Issue 1: Loss of Starting Material and Appearance of Unexpected Polar Impurities Under Acidic Conditions
Symptoms:
-
Decreased yield of the desired product.
-
Appearance of new spots on TLC, or new peaks in HPLC/LC-MS analysis, that are more polar than the starting material.
-
Mass spectrometry data suggesting the presence of fragments corresponding to vanillin and/or 4-hydroxybutanoic acid.
Potential Cause: Acid-catalyzed cleavage of the ether linkage.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, use a milder acid or a buffered system to avoid strongly acidic conditions.
-
Temperature Reduction: Perform the reaction at a lower temperature to minimize the rate of the ether cleavage side reaction.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.
-
Protecting Groups: If the aldehyde functionality is not required for the immediate transformation, consider protecting it before subjecting the molecule to strong acids.
Issue 2: Formation of Disproportionation Products Under Basic Conditions
Symptoms:
-
Complex reaction mixture with multiple products observed by analytical techniques (TLC, HPLC, LC-MS).
-
Mass spectrometry data indicating the presence of molecules with masses corresponding to the alcohol and carboxylic acid products of a Cannizzaro reaction.
-
NMR analysis showing signals for a primary alcohol (e.g., a -CH₂OH group) and a loss of the aldehyde proton signal.
Potential Cause: Base-induced Cannizzaro reaction of the aldehyde group.
Troubleshooting Steps:
-
Base Strength: Use a weaker base if the reaction chemistry allows. For example, consider using alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides (e.g., NaOH, KOH).
-
Stoichiometry of Base: Use the minimum required amount of base. An excess of a strong base will favor the Cannizzaro reaction.
-
Temperature Control: Keep the reaction temperature as low as possible, as higher temperatures can accelerate the rate of the Cannizzaro reaction.
-
Exclusion of Water: For some base-mediated reactions, using anhydrous conditions can suppress the Cannizzaro reaction.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [9][10][11] |
| Molecular Weight | 238.24 g/mol | [11][12][13] |
| Appearance | Yellowish powder, Off-white solid | [9][10] |
| Melting Point | 128 - 133 °C | [9] |
| Storage Conditions | 0-8 °C | [9][10] |
Experimental Protocols
The following are general protocols for monitoring the stability of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Protocol 1: Stability Study under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in a suitable organic solvent (e.g., acetonitrile or THF).
-
Acidic Treatment: Aliquot the stock solution into several vials. To each vial, add an acidic solution of known concentration (e.g., 1M HCl in water or an organic solvent).
-
Incubation: Incubate the vials at different temperatures (e.g., room temperature, 50°C) for various time points (e.g., 1h, 4h, 24h).
-
Quenching: At each time point, quench the reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃ solution).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining starting material and identify any degradation products.
Protocol 2: Stability Study under Basic Conditions
-
Sample Preparation: Prepare a stock solution of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in a suitable solvent.
-
Basic Treatment: Aliquot the stock solution into several vials. To each vial, add a basic solution of known concentration (e.g., 1M NaOH in water or an organic solvent).
-
Incubation: Incubate the vials at different temperatures (e.g., room temperature, 50°C) for various time points (e.g., 1h, 4h, 24h).
-
Quenching: At each time point, quench the reaction by neutralizing the base with a suitable acid (e.g., dilute HCl).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining starting material and identify any degradation products.
Visualizations
The following diagrams illustrate the potential degradation pathways of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Caption: Potential Acid-Catalyzed Ether Cleavage Pathway.
Caption: Potential Base-Induced Cannizzaro Reaction Pathway.
Caption: General Experimental Workflow for Stability Testing.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemscene.com [chemscene.com]
- 12. 4-(4-Formyl-3-Methoxyphenoxy)Butanoic Acid | CymitQuimica [cymitquimica.com]
- 13. advancedchemtech.com [advancedchemtech.com]
Preventing racemization during peptide synthesis with 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during peptide synthesis, with a specific clarification on the role of linkers such as 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a chiral amino acid into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of undesired D-amino acids into the peptide chain, resulting in impurities that can be difficult to remove and may alter the biological activity of the final peptide.[1]
Q2: What is the primary cause of racemization during peptide synthesis?
A2: The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate. This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon.[2] Another mechanism is direct enolization, where a strong base removes the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[2][3][4] Other susceptible amino acids, especially under non-ideal conditions, include Serine (Ser) and Phenylalanine (Phe).[2]
Q4: What is the role of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in peptide synthesis? Does it prevent racemization?
A4: 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, also known as a Backbone Amide Linker (BAL), is a type of "handle" or "linker" used in solid-phase peptide synthesis (SPPS).[5] Its primary function is to anchor the initial amino acid to the solid support (resin). While the choice of linker is crucial for the overall success of the synthesis, particularly for the synthesis of modified peptides, it does not directly act as a racemization-suppressing additive during the amino acid coupling steps.[5][6] Racemization is primarily addressed by the choice of coupling reagents, additives, and reaction conditions.
Troubleshooting Guide: High Levels of D-Isomers Detected
If you are observing significant racemization in your synthesized peptide, work through the following troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| High D-isomer content for a specific amino acid | The amino acid is known to be susceptible to racemization (e.g., His, Cys). | - Use a milder coupling reagent in conjunction with a racemization-suppressing additive like HOBt or Oxyma Pure.[2][3] - For Histidine, ensure the imidazole nitrogen is appropriately protected.[3] - For Cysteine, consider using a hindered base such as collidine.[7] |
| Overall high D-isomer content | Reaction temperature is too high. | Lower the reaction temperature. Performing the coupling at 0°C can significantly reduce the rate of racemization.[2][7] |
| Inappropriate solvent is being used. | If reagent solubility and resin swelling permit, consider using a less polar solvent, as this can help minimize racemization.[2] | |
| The coupling reagent is highly activating. | Avoid using highly reactive carbodiimides alone. Always use them in combination with additives like HOBt or HOAt.[2] For particularly sensitive couplings, consider phosphonium or aminium/uronium reagents, though these can also cause some racemization.[2] | |
| Prolonged activation time. | Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. |
Experimental Protocols
Protocol 1: General Peptide Coupling Cycle with Racemization Suppression
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma Pure).[2]
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Cleavage of Peptide from the Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is "Reagent K," which is used for peptides with sensitive residues.[2]
-
Procedure:
-
Add Reagent K to the dried peptide-resin.
-
Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[2]
-
Filter the cleavage mixture and wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation, wash with cold diethyl ether, and dry under a stream of nitrogen or in a vacuum desiccator.[2]
-
Visualizing Key Processes
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up the production of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid?
A1: The most prevalent method for synthesizing 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with a 4-halobutanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the critical starting materials and reagents for this synthesis?
A2: The key starting materials are vanillin (4-hydroxy-3-methoxybenzaldehyde) and a suitable 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate. A strong base is required to deprotonate the phenolic hydroxyl group of vanillin to form the nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary competing side reaction in this Williamson ether synthesis is the E2 elimination of the alkyl halide, which in this case would be the 4-halobutanoic acid ester.[3] This is more likely to occur at higher temperatures and with more sterically hindered reactants. Another potential side reaction is C-alkylation of the vanillin ring, where the alkyl group attaches to a carbon atom of the aromatic ring instead of the desired oxygen atom.[1][2][4]
Q4: What are the recommended storage conditions for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid?
A4: It is recommended to store 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in a cool, dry place, away from heat, flames, and sparks.[5] For long-term storage, refrigeration at 0-8°C is advised.[6][7] The compound should be kept in a tightly sealed container to prevent degradation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
A: Low yield in the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid can stem from several factors. The following guide will help you diagnose and resolve the issue.
Troubleshooting Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Deprotonation | Check the pH of the reaction mixture after adding the base. It should be strongly basic. | Ensure the base is fresh and added in a slight excess (e.g., 1.1-1.2 equivalents). Consider using a stronger base like sodium hydride if using weaker bases like potassium carbonate. |
| E2 Elimination Side Reaction | Analyze the crude product by NMR or LC-MS for the presence of alkene byproducts. | Lower the reaction temperature. Ensure the use of a primary alkyl halide (e.g., ethyl 4-bromobutanoate) as they are less prone to elimination.[3] |
| Steric Hindrance | This is less of a concern with the primary alkyl halide used in this synthesis but can be a factor if alternative reagents are used. | The Williamson ether synthesis works best with primary alkyl halides.[8] Avoid using secondary or tertiary alkyl halides. |
| Poor Quality Reagents | Check the purity of your vanillin and ethyl 4-bromobutanoate. Water content in the solvent can quench the base. | Use freshly purified starting materials. Use anhydrous solvents, especially when working with highly reactive bases like sodium hydride. |
| Reaction Time/Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Optimize the reaction time and temperature. A typical condition is stirring at room temperature for several hours or gentle heating (e.g., 50-60°C). |
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I improve the purification process?
A: Impurities can arise from unreacted starting materials, side products, or byproducts from the workup.
Common Impurities and Purification Strategies
| Impurity | Source | Purification Method |
| Unreacted Vanillin | Incomplete reaction or insufficient alkylating agent. | Column chromatography on silica gel. Vanillin is more polar than the ester intermediate and can be separated. Post-hydrolysis, extraction with a basic aqueous solution can remove unreacted vanillin. |
| Unreacted Ethyl 4-bromobutanoate | Insufficient phenoxide nucleophile or short reaction time. | Can be removed during aqueous workup or by evaporation under reduced pressure due to its volatility. |
| C-Alkylated Byproduct | A competing side reaction to the desired O-alkylation. | Careful column chromatography is often required to separate the O- and C-alkylated isomers.[4] |
| Polymerization Products | Can occur at high temperatures or with certain impurities. | Filtration and recrystallization of the final product can help remove polymeric material. |
Experimental Protocols
Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This protocol is a representative procedure. Optimization may be required for scale-up.
Step 1: Formation of the Phenoxide (O-alkylation)
-
To a solution of vanillin (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis of the Ester
-
Dissolve the crude ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed as indicated by TLC.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
General Synthesis Workflow
Caption: The two-step workflow for the synthesis of the target molecule.
Reaction Mechanism Visualizations
SN2 vs. E2 Competition
The Williamson ether synthesis proceeds via an SN2 mechanism. However, it often competes with an E2 elimination reaction, especially with secondary/tertiary alkyl halides or at elevated temperatures.[1][3]
Caption: Competing SN2 and E2 reaction pathways.
O-Alkylation vs. C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or a carbon on the aromatic ring (C-alkylation).[1][2] While O-alkylation is generally favored, C-alkylation can occur as a side reaction.
Caption: O-alkylation versus C-alkylation side reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and a refined analytical method for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Troubleshooting Common HPLC Issues
This section addresses specific issues researchers may encounter during the analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my peak for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid showing significant tailing?
A1: Peak tailing is a common issue when analyzing acidic compounds on silica-based reversed-phase columns.[1] It is typically identified by an asymmetry factor greater than 1.2.[1][2] The primary cause is secondary interactions between the negatively charged carboxylate group of your analyte and positively charged sites on the silica stationary phase, such as residual silanol groups.[3][4]
Potential Causes & Solutions:
-
Mobile Phase pH is too high: If the mobile phase pH is well above the pKa of the carboxylic acid (~4-5), the analyte will be in its ionized (anionic) form, which interacts strongly with residual silanols.
-
Insufficient Buffering: An unbuffered mobile phase can have localized pH shifts, especially at the column inlet, leading to inconsistent analyte ionization and peak shape.[3][5]
-
Active Sites on the Column: The column itself may have exposed silanol groups that have not been sufficiently end-capped.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
Q2: I am seeing poor resolution between my main peak and a closely eluting impurity. How can I improve it?
A2: Achieving baseline separation (Resolution > 1.5) is critical for accurate quantification.[6] Poor resolution can be addressed by manipulating the three key factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k').[7]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to water directly impacts retention and selectivity.
-
Solution 1 (Adjust Strength): Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time for both peaks, potentially providing more time for them to separate.[8]
-
Solution 2 (Change Solvent): Switch the organic modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or vice-versa. This can alter the elution order or spacing of peaks.[7]
-
-
Incorrect pH: The ionization state of your analyte and impurities can affect their relative retention.
-
Solution: Adjust the mobile phase pH slightly. Even a small change (e.g., from 2.8 to 3.2) can alter selectivity and improve resolution between compounds with different pKa values.[7]
-
-
Low Column Efficiency: The column may not be efficient enough to separate the compounds.
Q3: My retention times are shifting from one injection to the next. What is causing this instability?
A3: Unstable retention times compromise data reliability.[6] This issue often points to problems with the HPLC system or method robustness.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column chemistry is not stable before injection.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting the sequence. For gradient elution, this means running the starting conditions for at least 10-15 column volumes after each run.
-
-
Mobile Phase Preparation Issues: The mobile phase composition is changing over time.
-
Solution: If mixing solvents manually, ensure accurate measurements. If using an online mixer, check that the pump is functioning correctly and that solvent lines are properly primed. Premixing solvents can sometimes improve stability.[5] Volatilization of the organic component can also be an issue, so keep mobile phase bottles covered.
-
-
Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C). This will improve reproducibility.[9]
-
-
Column Degradation: The stationary phase is breaking down or becoming contaminated.
-
Solution: Use a guard column to protect the analytical column from sample matrix contaminants.[5] If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for this compound? A: A common starting point for aromatic acids is a reversed-phase gradient method using a C18 column. Begin with a mobile phase of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A gradient from 20-30% B to 80-90% B over 15-20 minutes should be a good starting point for method development.
Q: How do I select the optimal UV detection wavelength? A: To determine the optimal wavelength, run a UV-Vis spectrum of the compound dissolved in the mobile phase using a diode array detector (DAD) or a spectrophotometer. The molecule contains a substituted aromatic ring, which typically absorbs strongly in the 254-280 nm range. Wavelengths of 254 nm and 280 nm are common choices for initial screening.[10][11]
Q: Why is adding acid (e.g., formic or acetic acid) to the mobile phase necessary? A: Adding a small amount of acid is crucial for two reasons when analyzing carboxylic acids. First, it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form, which leads to better peak shape and stable retention.[1] Second, it protonates residual silanol groups on the column's stationary phase, minimizing undesirable secondary interactions that cause peak tailing.[2][4]
Q: What is a suitable sample solvent and injection volume? A: The ideal sample solvent is the initial mobile phase composition to avoid peak distortion.[1] If solubility is an issue, a solvent with a slightly higher organic content can be used, but the injection volume should be kept small (e.g., 5-10 µL) to minimize its effect on the separation.[3]
Refined HPLC Method Protocol
This protocol provides a robust starting point for the quantitative analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
1. Instrumentation and Column
-
HPLC System: A system equipped with a binary pump, autosampler, thermostatted column compartment, and a UV/DAD detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas all mobile phases before use.
3. Sample Preparation
-
Stock Solution: Accurately weigh ~10 mg of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.
-
Working Standard: Dilute the stock solution with the initial mobile phase (70:30 A:B) to a final concentration of approximately 20 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
4. Instrumental Parameters
-
Refer to the summary table below for detailed instrumental settings.
5. Data Analysis
-
Integrate the peak corresponding to the analyte.
-
Quantify using a calibration curve prepared from a series of known standards.
Method Parameters Summary
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and efficiency for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier ensures the analyte is in its neutral form, improving peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-15 min: 30% to 85% B15-17 min: 85% B17.1-20 min: 30% B | Provides good separation of the analyte from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations.[9] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent.[1] |
| Detection Wavelength | 275 nm (DAD: 200-400 nm) | Optimal wavelength for the chromophore, providing good sensitivity. |
Visualizations
Logical Workflow and Relationships
The diagrams below illustrate key logical workflows for troubleshooting and the relationships between HPLC parameters.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Relationship between key HPLC parameters and separation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. s4science.at [s4science.at]
- 11. HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics [lhjyhxfc.mat-test.com]
Cleavage condition optimization for resins functionalized with this compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of synthesized compounds from 2-Chlorotrityl chloride (2-CTC) functionalized resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2-CTC resin?
A1: 2-CTC resin is highly favored in solid-phase synthesis for several key reasons:
-
Mild Cleavage Conditions: Its extreme acid lability allows for the cleavage of the synthesized peptide or molecule under very gentle acidic conditions.[1][2] This is particularly advantageous for creating protected fragments that can be used in convergent synthesis strategies, as it preserves acid-sensitive side-chain protecting groups like Boc and tBu.[1][2][3]
-
Suppression of Side Reactions: The bulky nature of the 2-chlorotrityl group helps to minimize common side reactions. This includes the formation of diketopiperazine during the coupling of the first two amino acids and reduces racemization.[1][2]
-
Versatility: It is suitable for the synthesis of both fully deprotected peptides and protected peptide fragments.[4]
Q2: What is the mechanism of cleavage from 2-CTC resin?
A2: The cleavage from 2-CTC resin is an acid-catalyzed process that breaks the ester bond connecting the C-terminal amino acid to the resin. The mechanism relies on the formation of a highly stable 2-chlorotrityl cation, which is stabilized by resonance. This stability is what makes the linker so susceptible to cleavage by weak acids.[2]
Caption: Simplified diagram of acid-catalyzed cleavage from 2-CTC resin.
Q3: How can I prevent premature cleavage of my product from the resin during synthesis?
A3: Premature cleavage can be a significant issue, leading to lower yields. To prevent this, consider the following:
-
Anhydrous Conditions: 2-CTC resin is extremely sensitive to moisture.[4][5][6] Ensure all solvents, particularly dichloromethane (DCM), are anhydrous, and the reaction is carried out in a dry environment.[5]
-
Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) for loading the first amino acid to minimize side reactions.[5]
-
Capping: After loading the first amino acid, cap any unreacted chlorotrityl groups by adding a small amount of methanol. This converts the reactive sites to methyl ethers, preventing them from reacting further.[5]
-
Avoid Strong Acids: Be mindful of using acidic coupling reagents that could be harsh enough to initiate cleavage over extended synthesis times.[5]
-
Temperature Control: Avoid elevated temperatures, especially in microwave-assisted synthesis, as this can promote the hydrolysis of the ester linkage.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage step from 2-CTC resin.
Problem 1: Low or No Yield of Cleaved Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Cleavage | 1. Extend Reaction Time: While 30-60 minutes is often sufficient, some sequences may require longer cleavage times.[2][3][5] Monitor the reaction by cleaving a small aliquot of resin at different time points and analyzing the filtrate. 2. Repeat Cleavage: Perform the cleavage step 2-3 times with a fresh cleavage cocktail to ensure complete removal of the product from the resin.[1] 3. Post-Cleavage Test: Use a qualitative test like the Kaiser test on the resin beads after cleavage to check for remaining primary amines, which would indicate incomplete cleavage.[8] |
| Degraded Reagents | Ensure that the trifluoroacetic acid (TFA) and any scavengers used in the cleavage cocktail are fresh and have been stored correctly, as their degradation can lead to reduced cleavage efficiency.[8] |
| Precipitation Issues | The cleaved peptide may not precipitate efficiently from cold diethyl ether. If this occurs, try keeping the mixture at 4°C overnight to encourage precipitation.[9] For very hydrophobic protected peptides, further extraction from the resin with DMF or DMSO might be necessary.[10] |
Problem 2: Presence of Impurities or Side Products
| Potential Cause | Troubleshooting Steps |
| Modification of Sensitive Residues | Amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to modification by the carbocations generated during cleavage.[2] While less common with the mild conditions used for 2-CTC resin, the use of scavengers is recommended if these residues are present.[2][3] |
| Reattachment of Peptide to Resin | The cationic linker fragment can potentially reattach to nucleophilic residues in the peptide. Using scavengers can help to quench these reactive cations.[10][11] |
| Side-chain Deprotection | If the goal is a fully protected peptide, ensure the cleavage conditions are mild enough to not affect the side-chain protecting groups. Using a cleavage cocktail with a very low percentage of TFA (e.g., 1%) or non-TFA based cocktails is recommended.[4][11] |
Cleavage Condition Optimization Data
The choice of cleavage cocktail is critical and depends on whether a fully protected or deprotected peptide is desired.
Table 1: Cleavage Cocktails for Protected Peptides
| Cleavage Cocktail | Composition (v/v/v) | Typical Reaction Time | Notes |
| Acetic Acid/TFE/DCM | 1:1:8 | 30 minutes | A widely used and effective method for obtaining protected peptides.[9] |
| TFE/DCM | 2:8 | 3 x 1 hour | A milder alternative to TFA-based cocktails.[10][11] |
| HFIP/DCM | 1:4 | 30-60 minutes | A fast and effective reagent for cleaving protected peptide fragments with minimal racemization.[2][12] |
| 1% TFA in DCM | 1:99 | 1-2 minutes (repeated) | Suitable for highly acid-sensitive peptides where the preservation of all protecting groups is critical.[2][4] |
Table 2: Alternative "Green" Solvents for Cleavage
Recent research has focused on replacing dichloromethane (DCM) with more environmentally friendly solvents.
| Solvent (with 2% TFA) | Cleavage Yield | Reference |
| Anisole | 100% | [13][14][15] |
| Toluene | 100% | [13][15] |
| 1,3-Dimethoxybenzene | 94% | [15] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow on 2-CTC Resin
Caption: Experimental workflow for solid-phase peptide synthesis on 2-CTC resin.
Protocol 2: Cleavage of a Fully Protected Peptide using Acetic Acid/TFE/DCM
Materials:
-
Peptidyl-2-CTC resin (dried)
-
Acetic Acid (AcOH)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: a mixture of acetic acid/TFE/DCM in a 1:1:8 ratio by volume. Prepare approximately 20 mL per gram of resin.[9]
-
Suspend the dried peptidyl-resin in half of the cleavage cocktail in a suitable reaction vessel.
-
Agitate the suspension at room temperature for 30 minutes.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with the remaining cleavage cocktail and combine all filtrates.[9]
-
Concentrate the combined filtrates under reduced pressure to remove the DCM and TFE.
-
Precipitate the protected peptide by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.[9]
Protocol 3: Cleavage using 1% TFA in DCM for Highly Acid-Sensitive Peptides
Materials:
-
Peptidyl-2-CTC resin (dried)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., 1% triisopropylsilane - TIPS, if necessary)
-
A solution of 10% pyridine in water for neutralization
Procedure:
-
Prepare the cleavage solution: 1% TFA in DCM. If the peptide contains Trp or other sensitive residues, 1% TIPS can be added as a scavenger.[2]
-
Add the cleavage solution to the resin (10 mL per gram of resin) and agitate for 1-2 minutes.[4]
-
Drain the filtrate into a flask containing a solution of 10% pyridine in water to immediately neutralize the acid.
-
Repeat the cleavage and neutralization steps 3-4 more times.[2]
-
Combine the organic and aqueous phases from all cleavage cycles in a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine all organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid (BAL Linker) in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative study of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, a key component of the Backbone Amide Linker (BAL) resin used in solid-phase synthesis, against other commonly employed linkers in PROTAC development.
Introduction to Linker Technology in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a spacer; its length, rigidity, and composition critically influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.
Commonly utilized linkers in PROTAC design include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures containing cyclic moieties. The choice of linker impacts crucial parameters such as solubility, cell permeability, and the overall conformation of the PROTAC, which in turn dictates its degradation efficiency (DC50) and maximal degradation level (Dmax).
4-(4-Formyl-3-methoxyphenoxy)butanoic Acid: The Backbone Amide Linker (BAL)
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is integral to the Backbone Amide Linked (BAL) resin, which facilitates the efficient solid-phase synthesis of PROTACs and other chimeric molecules like Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3] This synthetic strategy offers advantages in purification and the generation of PROTAC libraries. The formyl group on the linker allows for the attachment of the first building block via reductive amination, anchoring the growing molecule to the solid support through a backbone nitrogen. This approach provides significant flexibility for chemical modifications.
Comparative Performance Analysis
While direct head-to-head comparative studies in a single system are not extensively available, we can collate and compare performance data from various publications for PROTACs targeting the same protein but synthesized with different linkers. Here, we focus on the well-characterized BRD4-targeting PROTACs, which often utilize the ligand JQ1.
Table 1: Comparative Degradation Efficiency (DC50) of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type/Composition | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based (3 PEG units) | VHL | HeLa | ~15 | >90% | [4] |
| ARV-825 | PEG-based | Cereblon | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 to 1 | Not Reported | [5] |
| dBET1 | PEG-based | Cereblon | MDA-MB-231 | Not specified, potent degradation | Not specified | [6] |
| PROTACs from BAL Resin | Backbone Amide Linker (BAL) based | VHL / IAP | Not specified in synthetic paper | Data not provided in synthetic paper | Data not provided in synthetic paper | [2][3] |
Note: The performance of PROTACs can be highly dependent on the specific cell line and experimental conditions. The data presented is for comparative purposes and highlights the typical potency of well-characterized PROTACs. The synthetic methodology for PROTACs on BAL resin has been established, but quantitative degradation data for direct comparison is not yet widely published in comparative studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protocol 1: Solid-Phase Synthesis of PROTACs on Backbone Amide Linked (BAL) Resin
This protocol is a generalized representation based on the established methodology.[2][3]
-
Resin Preparation: Swell the BAL resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
First Ligand Attachment: Dissolve the first building block (e.g., an amino-functionalized POI or E3 ligase ligand) and a reducing agent (e.g., sodium cyanoborohydride) in a solution of 1% acetic acid in DMF. Add this solution to the swollen resin and agitate to facilitate reductive amination.
-
Linker Elongation and Second Ligand Coupling: Sequentially couple the linker components and the second ligand using standard solid-phase peptide synthesis (SPPS) protocols, typically involving Fmoc deprotection with piperidine and amide bond formation using coupling reagents like HATU.
-
Cleavage and Purification: Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the degradation of the target protein.[1][7][8]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This assay assesses the downstream functional effect of target protein degradation.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period that allows for protein degradation and subsequent effects on cell viability (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[9][11][12]
-
Cell Treatment: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132) for a few hours. This allows for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear corresponding to polyubiquitinated target protein confirms the PROTAC's mechanism of action.
Visualizations
Signaling Pathway and Experimental Workflows
Conclusion
The use of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid as a component of the BAL resin provides a robust and flexible platform for the solid-phase synthesis of PROTACs. While comprehensive, direct comparative performance data against other linkers is still emerging, the established potency of PROTACs utilizing PEG and alkyl linkers sets a benchmark for future studies. The optimization of linker chemistry, including the exploration of novel linker scaffolds like that provided by the BAL resin, is a critical area of research that will continue to drive the development of more effective and selective protein-degrading therapeutics. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of new PROTAC molecules, which will be essential in elucidating the structure-activity relationships of different linker types.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
A Comparative Guide to Vanillin Derivatives in Polymer Synthesis: 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and functional polymers has led researchers to explore bio-based monomers, with vanillin emerging as a prominent candidate. Its aromatic structure and versatile functional groups make it an ideal starting material for a wide range of polymers. This guide provides a comparative analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid and other vanillin derivatives in the context of polymer synthesis, offering insights into their performance based on available experimental data.
While direct experimental data on the polymerization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is limited in current literature, its bifunctional nature—possessing both a carboxylic acid and an aldehyde group—suggests its potential as a monomer for polyesters, polyamides, and other polymers. This guide will draw comparisons with polymers derived from structurally similar and well-studied vanillin derivatives, such as vanillic acid, to provide a predictive overview of its potential performance.
I. Overview of Vanillin Derivatives in Polymer Synthesis
Vanillin and its derivatives offer a rich platform for polymer chemistry. The phenolic hydroxyl, aldehyde, and methoxy groups can be readily modified to yield a variety of monomers suitable for different polymerization techniques. This allows for the synthesis of a diverse array of polymers, including polyesters, polyamides, polyurethanes, and epoxy resins, each with unique properties.
dot
Caption: Logical relationships of vanillin and its derivatives as precursors for various polymer types.
II. Comparative Performance Data
The following tables summarize key quantitative data for polymers synthesized from various vanillin derivatives. This data is compiled from multiple research sources to provide a basis for comparison.
Table 1: Thermal Properties of Vanillin-Derived Polymers
| Polymer Type | Monomer(s) | T_g (°C) | T_d, 5% (°C) | Reference(s) |
| Poly(ether-ester) | Vanillic acid and various diols | 5 - 67 | ~300 | [1] |
| Copolyesters | Vanillic acid, 4-hydroxybenzoic acid, and 4'-hydroxybiphenyl-4-carboxylic acid | ~130 | 390 - 410 | [2] |
| Poly(carbonate urethane)s | bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (from vanillin) and various diisocyanates | 97.3 - 138.3 | N/A | [3][4] |
| Poly(HVL-Fur) | Hydrovanilloin (from vanillin) and Furfural | 59 | N/A | [5] |
| Poly(HVL-5-HMF) | Hydrovanilloin (from vanillin) and 5-Hydroxymethylfurfural | 60 | N/A | [5] |
T_g: Glass transition temperature; T_d, 5%: 5% weight loss temperature (decomposition) N/A: Data not available in the cited sources.
Table 2: Molecular Weight and Mechanical Properties of Vanillin-Derived Polymers
| Polymer Type | Monomer(s) | M_w ( g/mol ) | Young's Modulus (MPa) | Elongation at Break (%) | Reference(s) |
| Poly(ether-ester) | Vanillic acid and various diols | 16,600 - 78,700 | 95 - 228 | 14.9 - 311 | [1] |
| Poly(carbonate urethane)s | bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate and various diisocyanates | 16,400 - 24,400 | N/A | N/A | [3][4] |
| Poly(HVL-Fur) | Hydrovanilloin and Furfural | 8,600 | N/A | N/A | [5] |
| Poly(HVL-5-HMF) | Hydrovanilloin and 5-Hydroxymethylfurfural | 12,100 | N/A | N/A | [5] |
M_w: Weight-average molecular weight N/A: Data not available in the cited sources.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, offering a practical guide for researchers.
Synthesis of Poly(ether-ester)s from Vanillic Acid Derivatives
This protocol is based on the direct esterification method described for the synthesis of poly(ether-ester)s from dicarboxylic acids derived from vanillic acid and various diols.[1]
Materials:
-
Dicarboxylic acid derived from vanillic acid (e.g., 4,4'-(butane-1,4-diylbis(oxy))bis(3-methoxybenzoic acid))
-
α,ω-diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,10-decanediol)
-
Tetrabutyl titanate (TBT) as catalyst
-
High-purity nitrogen gas
Procedure:
-
A mixture of the dicarboxylic acid, the diol (in a 1:1.2 molar ratio), and the TBT catalyst (0.5 wt% of the dicarboxylic acid) is placed in a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The reaction mixture is heated to 180°C under a nitrogen atmosphere with stirring.
-
The temperature is gradually increased to 220°C over a period of 2 hours, during which water is distilled off.
-
A vacuum is then applied, and the polycondensation is continued for another 4-6 hours at 220°C to remove the excess diol and facilitate the increase in molecular weight.
-
The resulting polymer is cooled to room temperature and can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
dot
Caption: Experimental workflow for the synthesis of polyesters from vanillic acid derivatives.
Synthesis of Polyamides from Dicarboxylic Acids
This protocol outlines a general procedure for the synthesis of polyamides via direct polycondensation using the Yamazaki-Higashi phosphorylation method.[6]
Materials:
-
Dicarboxylic acid
-
Diamine
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Pyridine (Py)
-
Triphenyl phosphite (TPP) as condensing agent
-
Calcium chloride (CaCl₂) and Lithium chloride (LiCl) as solubility promoters
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the dicarboxylic acid (1.0 mmol), diamine (1.0 mmol), CaCl₂ (0.3 mmol), and LiCl (0.2 mmol) in NMP (7.0 mL).
-
Add pyridine (0.5 mL) and TPP (2.0 mmol) to the solution.
-
Heat the mixture to 110°C and stir for 15 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a mixture of distilled water and methanol (2:3 v/v) to precipitate the polyamide.
-
The white precipitate is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.
IV. Potential of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid in Polymer Synthesis
Based on its chemical structure, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid presents several intriguing possibilities for polymer synthesis:
-
Polyester Synthesis: The carboxylic acid group can readily undergo polycondensation with diols to form polyesters. The presence of the ether linkage in the backbone would likely impart greater flexibility compared to polyesters derived directly from vanillic acid.
-
Polyamide Synthesis: Similarly, polycondensation with diamines would yield polyamides. The resulting polymers could exhibit interesting thermal and mechanical properties due to the combination of the rigid aromatic ring and the flexible butanoic acid chain.
-
Post-Polymerization Modification: The aldehyde group offers a reactive handle for post-polymerization modifications. This could include cross-linking to enhance thermal and mechanical stability, or the introduction of other functional groups to tailor the polymer's properties for specific applications, such as drug delivery or functional coatings.
dot
Caption: Potential polymerization and modification pathways for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
V. Conclusion and Future Outlook
Vanillin and its derivatives are invaluable resources for the development of sustainable and high-performance polymers. While direct experimental data for the polymerization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is currently lacking, its structure suggests significant potential for creating novel polyesters and polyamides with tunable properties. The presence of a reactive aldehyde group further expands its utility for creating functional and cross-linked materials.
Future research should focus on the synthesis and characterization of polymers from 4-(4-Formyl-3-methoxyphenoxy)butanoic acid to experimentally validate its predicted potential. Such studies would not only contribute to the growing library of bio-based polymers but also open new avenues for the design of advanced materials for a variety of applications, from biomedical devices to sustainable packaging. The data and protocols presented in this guide offer a solid foundation for researchers to embark on these exciting investigations.
References
- 1. Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Efficacy of Adenosine A2A Receptor Antagonists in Neurodegenerative Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various adenosine A2A receptor antagonists, a class of compounds for which 4-(4-Formyl-3-methoxyphenoxy)butanoic acid serves as a key synthetic precursor. While the direct synthetic lineage of the discussed clinical candidates from this specific starting material is not always publicly detailed, their structural class highlights the importance of this chemical building block in the development of novel therapeutics for neurodegenerative disorders, particularly Parkinson's disease.
The adenosine A2A receptor, predominantly expressed in the basal ganglia, has emerged as a significant non-dopaminergic target for treating the motor symptoms of Parkinson's disease. Antagonizing this receptor has been shown to modulate motor function, offering a complementary approach to traditional levodopa therapy. This guide summarizes key efficacy data from preclinical and clinical studies of several notable adenosine A2A receptor antagonists.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for several adenosine A2A receptor antagonists, focusing on key endpoints in preclinical and clinical studies for Parkinson's disease.
Table 1: Preclinical Efficacy of Adenosine A2A Receptor Antagonists in Animal Models of Parkinson's Disease
| Compound | Animal Model | Key Efficacy Endpoint | Results |
| SCH 58261 | Haloperidol-induced catalepsy in rats | Reduction in catalepsy | Partially decreased haloperidol-induced catalepsy at 5 mg/kg.[1] |
| ST1535 | 6-OHDA-lesioned rats | Potentiation of L-DOPA-induced rotations | Potentiated the effects of L-DOPA. |
| Preladenant | Haloperidol-induced catalepsy in rats | Reduction in catalepsy | Dose-dependently attenuated catalepsy, significant at 0.3 and 1 mg/kg. |
| Tozadenant | Not specified in available results | Not specified in available results | Development halted due to safety concerns (agranulocytosis). |
Table 2: Clinical Efficacy of Adenosine A2A Receptor Antagonists in Parkinson's Disease Patients
| Drug (Status) | Phase of Study | Primary Endpoint | Key Efficacy Results |
| Istradefylline (Approved) | Phase III | Change from baseline in daily "OFF" time | Statistically significant reduction in "OFF" time compared to placebo. |
| Preladenant (Discontinued) | Phase III | Change from baseline in daily "OFF" time | Did not meet primary efficacy endpoints. |
| Tozadenant (Discontinued) | Phase III | Change from baseline in daily "OFF" time | Development halted due to safety concerns. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative experimental protocols for key assays used in the evaluation of adenosine A2A receptor antagonists.
Haloperidol-Induced Catalepsy in Rats
This model is widely used to screen for drugs with potential anti-Parkinsonian activity.
-
Animals: Male Wistar rats are used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound (e.g., SCH 58261) or vehicle is administered intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 10 minutes), haloperidol (e.g., 1.5 mg/kg, s.c.) is administered to induce catalepsy.
-
Catalepsy is assessed at various time points post-haloperidol injection by placing the rat's forepaws on a horizontal bar and measuring the time until the rat removes its paws.
-
-
Data Analysis: The duration of catalepsy is recorded, and the percentage reduction in catalepsy by the test compound compared to the vehicle group is calculated.
6-OHDA-Lesioned Rat Model of Parkinson's Disease
This model mimics the dopamine depletion seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
A unilateral lesion of the medial forebrain bundle is created by injecting 6-hydroxydopamine (6-OHDA).
-
After a recovery period, the rotational behavior of the rats is assessed following administration of a dopamine agonist (e.g., apomorphine) to confirm the lesion.
-
The test compound (e.g., ST1535) is administered in combination with a sub-threshold dose of L-DOPA.
-
Contralateral rotations (away from the lesioned side) are counted for a defined period.
-
-
Data Analysis: The number of contralateral rotations is recorded, and the potentiation of the L-DOPA effect by the test compound is determined.
Signaling Pathways and Experimental Workflows
The mechanism of action of adenosine A2A receptor antagonists involves the modulation of dopamine signaling in the basal ganglia. The following diagrams illustrate the key signaling pathway and a typical drug discovery workflow.
Caption: Adenosine A2A and Dopamine D2 receptor signaling pathway in a striatal neuron.
Caption: General workflow for the discovery and development of adenosine A2A receptor antagonists.
References
Cross-reactivity studies of antibodies raised against peptides synthesized using this linker
For researchers, scientists, and drug development professionals, understanding the nuances of antibody development is paramount. When raising antibodies against synthetic peptides, the choice of linker—a small molecule connecting the peptide to a carrier protein—can significantly impact the resulting antibody's specificity and cross-reactivity. This guide provides a comparative analysis of how different linkers can influence antibody binding and outlines the experimental protocols necessary to assess these effects.
The selection of a linker in the synthesis of a peptide immunogen is a critical step that can dictate the success of antibody production. The linker's length, flexibility, and chemical composition can affect how the peptide is presented to the immune system, thereby influencing the epitope recognition of the resulting antibodies. A suboptimal linker may lead to the generation of antibodies that cross-react with unintended targets, a significant concern in the development of therapeutics and diagnostics.
Comparative Analysis of Linker Effects on Antibody Binding
Recent studies have begun to shed light on the differential impact of various linkers on the antigenicity and immunogenicity of peptide-carrier protein conjugates. An illustrative example is the development of vaccines targeting the HIV-1 fusion peptide (FP8) conjugated to the carrier protein rTTHC. In this context, the choice of crosslinker was shown to modulate the binding kinetics of specific monoclonal antibodies.
Below is a summary of the on-rates (k_on) for the binding of different monoclonal antibodies to the FP8-rTTHC conjugate synthesized with various linkers. A higher on-rate suggests a faster association between the antibody and the antigen.
| Linker | Spacer Arm Length (Å) | Antibody | On-rate (k_on) (M⁻¹s⁻¹) |
| Succinimidyl iodoacetate (SIA) | 1.5 | VRC34.05 | 5.7 x 10⁵ |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | 8.3 | VRC34.01 | 5.5 x 10⁵ |
| Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) | 8.3 | VRC34.01 | 6.3 x 10⁵ |
| Succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB) | 10.6 | VRC34.01 | 4.8 x 10⁵ |
| Sulfo-succinimidyl 4-(p-maleimidophenyl)butyrate (Sulfo-SMPB) | 10.6 | VRC34.01 | 5.9 x 10⁵ |
| SM(PEG)₂ | 17.7 | VRC34.05 | 7.74 x 10⁵ |
| SM(PEG)₂₄ | 95.2 | VRC34.01 | 1.08 x 10⁵ |
| SM(PEG)₂₄ | 95.2 | VRC34.05 | 2.5 x 10⁴ |
| SM(PEG)₂₄ | 95.2 | PGT151 | 2.1 x 10⁶ |
Data synthesized from a study assessing crosslinkers for HIV-1 fusion peptide-directed vaccines.[1]
These data illustrate that both the linker type and the specific antibody clone influence the binding kinetics. For instance, the very long SM(PEG)₂₄ linker resulted in a significantly lower on-rate for antibodies VRC34.01 and VRC34.05 compared to shorter linkers, but a very high on-rate for PGT151.[1] Conversely, the short SIA linker facilitated a strong on-rate for VRC34.05.[1] Such variations can have profound implications for the ultimate efficacy and specificity of the antibody in its intended application.
Experimental Workflow for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of antibodies raised against peptides synthesized with different linkers, a systematic experimental approach is necessary.
Caption: Workflow for assessing antibody cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[2][3][4]
-
Coating: Wells of a 96-well plate are coated with the target peptide (with and without the linker) and a panel of potentially cross-reactive proteins. A non-specific blocking agent like Bovine Serum Albumin (BSA) is used as a negative control.[4]
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of BSA or non-fat dry milk to prevent non-specific binding of the antibody.[2][4]
-
Incubation: The primary antibody (raised against the peptide-linker conjugate) is added to the wells at various dilutions.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric) is added. The intensity of the signal is proportional to the amount of primary antibody bound to the antigen.
-
Analysis: The signal is measured using a plate reader. High signals in wells coated with unintended proteins indicate cross-reactivity.
Western Blot
Western blotting allows for the detection of specific proteins in a complex mixture.[5][6][7]
-
Sample Preparation: Lysates from cells or tissues expressing the target protein and potentially cross-reactive proteins are prepared.
-
Gel Electrophoresis: The protein mixtures are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[7]
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the primary antibody.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or fluorescent signal, which is then captured by a detector.[6]
-
Analysis: The presence of bands at unexpected molecular weights suggests cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[8][9] It provides quantitative data on binding affinity, and association and dissociation kinetics.[8]
-
Immobilization: The target peptide and potential cross-reactive proteins are immobilized on a sensor chip.
-
Injection: The antibody is flowed over the sensor chip surface.
-
Detection: The binding of the antibody to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Regeneration: A regeneration solution is injected to remove the bound antibody, preparing the sensor surface for the next sample.
-
Analysis: The sensorgram data is analyzed to determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_D), providing a detailed picture of the binding interaction.
Signaling Pathway Inhibition: A Key Application
A primary application for highly specific antibodies is the modulation of signaling pathways in disease. For instance, therapeutic antibodies can be designed to block the interaction between a ligand and its receptor, thereby inhibiting a downstream signaling cascade that contributes to disease progression.
Caption: Inhibition of a signaling pathway by a therapeutic antibody.
In the depicted pathway, a therapeutic antibody prevents a ligand from binding to its cell-surface receptor. This blockage inhibits the activation of downstream kinases and transcription factors, ultimately preventing the changes in gene expression that drive the disease state. The specificity of this antibody is critical; cross-reactivity with other receptors could lead to off-target effects and adverse events. The IL-6 signaling pathway, which is implicated in inflammatory diseases, is a well-known target for such therapeutic antibodies.[10][11]
References
- 1. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunoreagents.com [immunoreagents.com]
- 3. Sandwich ELISA protocol | Abcam [abcam.com]
- 4. seracare.com [seracare.com]
- 5. An overview of Western blotting for determining antibody specificities for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 10. Structural insights into IL-6 signaling inhibition by therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Signaling Pathways & Antibody Therapeutics | Biointron [biointron.com]
A Spectroscopic Comparison of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS No. 309964-23-6), a key building block in pharmaceutical synthesis and material science, from three different commercial suppliers.[1] The objective is to assess purity, consistency, and structural integrity through standardized analytical techniques. The aldehyde functional group and the overall structure make this compound a versatile reagent, and ensuring its quality is paramount for reproducible research and development.[1][2]
The following sections detail the experimental protocols used for this comparison, present the data in a clear tabular format, and provide visualizations of the workflow and decision-making process.
Experimental Workflow
The overall process for the spectroscopic comparison is outlined in the workflow diagram below. This systematic approach ensures that each sample is handled and analyzed under identical conditions, providing a reliable basis for comparison.
Figure 1. Experimental workflow for spectroscopic comparison.
Logical Comparison Process
The decision-making process for evaluating the suitability of a given batch of the compound is illustrated below. This highlights the key checkpoints from initial analysis to final acceptance or rejection based on the compiled spectroscopic data.
Figure 2. Logical process for compound quality assessment.
Experimental Protocols
Samples of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid were obtained from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) and analyzed according to the following protocols.
Sample Preparation
For NMR analysis, approximately 10 mg of each sample was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6). For mass spectrometry, stock solutions were prepared in methanol at a concentration of 1 mg/mL and further diluted for analysis. For FT-IR, a small amount of the solid sample was used directly.
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Parameters: 16 scans, 1.0 s relaxation delay. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Parameters: 1024 scans, 2.0 s relaxation delay. Chemical shifts (δ) are reported in ppm relative to the solvent peak (DMSO-d6 at 39.52 ppm).
FT-IR Spectroscopy
-
Instrument: FT-IR Spectrometer with an ATR accessory
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32
Mass Spectrometry
-
Instrument: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI)
-
Mode: Negative Ion
-
Scan Range: 50-500 m/z
-
Solvent: Methanol
Comparative Data
The spectroscopic data obtained for the samples from the three suppliers are summarized in the tables below.
Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
| Protons | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) | Expected (δ, ppm) |
| Aldehyde (-CHO) | 9.85 | 9.85 | 9.84 | ~9.85 |
| Aromatic (3H) | 7.45-7.30 | 7.46-7.31 | 7.45-7.29 | 7.45-7.30 |
| Methoxy (-OCH₃) | 3.88 | 3.88 | 3.87 | ~3.88 |
| Methylene (-OCH₂-) | 4.10 | 4.11 | 4.10 | ~4.10 |
| Methylene (-CH₂-) | 2.05 | 2.04 | 2.05 | ~2.05 |
| Methylene (-CH₂COOH) | 2.40 | 2.40 | 2.39 | ~2.40 |
| Carboxylic Acid (-COOH) | 12.10 | 12.11 | 12.09 | ~12.10 |
| Purity (by integration) | >99% | >99% | ~97% | >98% |
| Impurity (δ 2.15) | Not Detected | Not Detected | Present | Absent |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)
| Carbon | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) | Expected (δ, ppm) |
| C=O (Aldehyde) | 191.5 | 191.5 | 191.4 | ~191.5 |
| C=O (Carboxylic Acid) | 174.2 | 174.2 | 174.1 | ~174.2 |
| Aromatic (6C) | 160.1, 150.2, 125.8, 124.5, 112.9, 111.8 | 160.1, 150.2, 125.8, 124.5, 112.9, 111.8 | 160.0, 150.1, 125.7, 124.4, 112.8, 111.7 | Consistent |
| -OCH₃ | 56.1 | 56.1 | 56.0 | ~56.1 |
| -OCH₂- | 67.5 | 67.5 | 67.4 | ~67.5 |
| -CH₂- | 24.3 | 24.3 | 24.2 | ~24.3 |
| -CH₂COOH | 30.1 | 30.1 | 30.0 | ~30.1 |
Table 3: FT-IR Data (ATR, cm⁻¹)
| Functional Group | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) | Expected Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2950 (broad) | 2952 (broad) | 2948 (broad) | 3300-2500 |
| C-H (Aromatic/Aliphatic) | 2920, 2850 | 2921, 2851 | 2919, 2849 | 3100-2850 |
| C=O (Aldehyde) | 1685 | 1684 | 1686 | 1700-1680 |
| C=O (Carboxylic Acid) | 1710 | 1711 | 1709 | 1725-1700 |
| C-O (Ether/Ester) | 1260, 1150 | 1261, 1152 | 1259, 1149 | 1300-1000 |
Table 4: High-Resolution Mass Spectrometry Data (ESI-)
| Parameter | Supplier A | Supplier B | Supplier C |
| Molecular Formula | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ |
| Calculated [M-H]⁻ (m/z) | 237.0768 | 237.0768 | 237.0768 |
| Observed [M-H]⁻ (m/z) | 237.0765 | 237.0769 | 237.0762 |
| Deviation (ppm) | -1.3 | 0.4 | -2.5 |
Summary and Conclusion
The spectroscopic analysis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid from three different suppliers reveals a high degree of structural consistency across all samples. The ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry data for samples from Supplier A and Supplier B are in excellent agreement with the expected structure and indicate high purity (>99%).
The sample from Supplier C, while structurally correct, shows a slightly lower purity of approximately 97% as determined by ¹H NMR integration, with a detectable impurity at a chemical shift of 2.15 ppm. All other spectroscopic data for the sample from Supplier C are consistent with the target compound.
Recommendation: For applications requiring the highest purity and lot-to-lot consistency, the material from Supplier A and Supplier B is recommended. The material from Supplier C may be suitable for applications where minor impurities do not adversely affect the outcome, but this should be evaluated on a case-by-case basis. This guide underscores the importance of independent analytical verification of starting materials in research and development.
References
A Comparative Guide to Alternatives for 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid in Specific Synthetic Routes
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules and peptides, the choice of appropriate building blocks and linkers is paramount to the success of the synthetic strategy. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, often referred to as FMPB, is a versatile bifunctional molecule widely employed as a linker in solid-phase synthesis, particularly for the preparation of C-terminally modified peptides. This guide provides an objective comparison of FMPB with its primary alternatives, focusing on their application in the synthesis of peptide amides via the backbone amide linker (BAL) strategy. The comparison is supported by a summary of performance data from various literature sources and detailed experimental protocols.
Introduction to the Backbone Amide Linker (BAL) Strategy
The BAL strategy represents a powerful approach in solid-phase peptide synthesis (SPPS) for the creation of peptides with modified C-termini, such as amides, aldehydes, and alcohols.[1][2] Unlike traditional methods that anchor the first amino acid to the solid support via its carboxyl group, the BAL approach utilizes an aldehyde-functionalized linker to attach the N-terminus of the initial amino acid through a stable secondary amine bond formed via reductive amination. This leaves the C-terminal carboxyl group free for subsequent modifications or for the direct synthesis of peptide amides. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a key reagent in this strategy.
Core Compound: 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (FMPB)
FMPB is a well-established backbone amide linker. Its structure features a terminal carboxylic acid for attachment to an amino-functionalized solid support and an aromatic aldehyde for the reductive amination of the first amino acid. The methoxy group on the aromatic ring provides moderate acid lability for the final cleavage of the synthesized peptide from the resin.
Primary Alternative: 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL Linker)
A prominent alternative to FMPB is its dimethoxy analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, commonly known as the BAL linker.[3][4] The additional methoxy group on the aromatic ring increases the acid sensitivity of the linker, allowing for cleavage under milder acidic conditions compared to FMPB. This can be advantageous when synthesizing peptides with acid-sensitive moieties. Another variant includes 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, which offers a longer spacer arm.
Performance Comparison
While direct head-to-head comparative studies for the synthesis of the exact same peptide using FMPB and its alternatives are not extensively documented in the literature, a general performance comparison can be drawn from various reported syntheses of C-terminal peptide amides. The following table summarizes typical performance data for FMPB and the BAL linker. It is important to note that these values are compiled from different studies and may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (FMPB) | 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL Linker) |
| Typical Loading of First Amino Acid | 0.4 - 0.8 mmol/g | 0.3 - 0.7 mmol/g |
| Overall Yield of Peptide Amide | Good to High (sequence dependent) | Good to High (sequence dependent) |
| Purity of Crude Peptide | Generally >70% | Generally >75% |
| Cleavage Conditions | 95% TFA | 50-95% TFA (milder conditions possible) |
| Cleavage Time | 1 - 3 hours | 1 - 2 hours |
| Key Advantage | Robust and widely used | Increased acid lability, allowing for milder cleavage conditions |
| Potential Disadvantage | May require stronger acid for cleavage, potentially affecting sensitive residues | The linker itself can sometimes be a source of impurities upon cleavage |
One comparative assessment noted that while the dimethoxy version (BAL linker) offers greater acid lability, there was no other observable advantage of one linker over the other in the context of their specific experiments.[5]
Experimental Protocols
The following are generalized methodologies for the key steps in the solid-phase synthesis of C-terminal peptide amides using FMPB or its alternatives as backbone amide linkers.
Attachment of the Linker to the Amino-functionalized Resin
Materials:
-
Amino-functionalized resin (e.g., aminomethyl polystyrene)
-
4-(4-Formyl-3-methoxyphenoxy)butanoic acid (or alternative)
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF)
Procedure:
-
Swell the amino-functionalized resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the linker (2 eq.), HBTU (2 eq.), and HOBt (2 eq.) in DMF.
-
Add DIEA (4 eq.) to the linker solution and pre-activate for 5 minutes.
-
Add the activated linker solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
Reductive Amination of the First Amino Acid
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acid
-
Reducing agent (e.g., NaBH(OAc)₃ or NaCNBH₃)
-
Solvent (e.g., 1% acetic acid in DMF)
Procedure:
-
Swell the linker-functionalized resin in 1% acetic acid in DMF.
-
Add the Fmoc-protected amino acid (5 eq.) and allow it to react for 1 hour to form the imine.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 5 eq.) and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
Peptide Chain Elongation
Standard Fmoc-based solid-phase peptide synthesis protocols are used for chain elongation. This involves sequential steps of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid using standard coupling reagents.
Cleavage of the Peptide Amide from the Resin
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for FMPB; milder concentrations of TFA can be used for the BAL linker)
Procedure:
-
Wash the peptide-bound resin with DCM and dry.
-
Add the cleavage cocktail to the resin and shake at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Visualizations
Synthetic Workflow for C-Terminal Peptide Amide Synthesis using a Backbone Amide Linker
Caption: General workflow for solid-phase synthesis of C-terminal peptide amides.
Logical Relationship of Linker Choice and Cleavage Conditions
Caption: Impact of linker choice on the required acid concentration for cleavage.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical cornerstone of any research endeavor. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, with a special focus on the definitive power of X-ray crystallography.
While crystallographic data for the specific title compound is not publicly available, this guide will utilize data from the closely related molecule, 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid, to illustrate the depth of information that X-ray crystallography provides in comparison to other common analytical methods. This analog serves as an excellent proxy to demonstrate the experimental workflow and the richness of the resulting data.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1] It provides unequivocal evidence of connectivity, stereochemistry, and conformation, leaving no room for ambiguity.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a detailed molecular structure involves several key stages:
-
Synthesis: The target molecule, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, can be synthesized through various organic chemistry routes, often involving the reaction of a substituted phenol with a butyric acid derivative.
-
Crystallization: Obtaining a high-quality single crystal is the most crucial and often challenging step.[2] A common method is slow evaporation from a suitable solvent. The synthesized compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.
Visualizing the Workflow
Caption: Experimental workflow for X-ray crystallography.
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides the most detailed structural information, other spectroscopic methods are routinely used to characterize synthesized compounds. These methods offer valuable, albeit less complete, insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.
Data Presentation: A Head-to-Head Comparison
To illustrate the superiority of X-ray crystallography, the following tables compare the type and detail of data obtained from each technique, using the crystal structure of 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid as a representative example.
| Parameter | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Molecular Formula | C₁₃H₁₆O₆ | Inferred from ¹³C and ¹H | Inferred from functional groups | C₁₃H₁₆O₆ |
| Molecular Weight | 268.26 g/mol | Inferred | Not directly determined | 268.0947 g/mol (observed) |
| Connectivity | Unambiguously determined | Inferred from correlations | Inferred from functional groups | Inferred from fragmentation |
| Bond Lengths (Å) | Precisely measured (e.g., C-C, C-O) | Not determined | Not determined | Not determined |
| Bond Angles (°) | Precisely measured (e.g., C-C-C) | Not determined | Not determined | Not determined |
| Torsion Angles (°) | Precisely measured | Inferred from coupling constants | Not determined | Not determined |
| Stereochemistry | Absolute configuration can be determined | Relative stereochemistry can be inferred | Not determined | Not determined |
| Conformation | Determined in the solid state | Inferred from solution-state data | Not determined | Not determined |
| Intermolecular Interactions | Hydrogen bonding, π-stacking identified | Inferred from concentration/solvent effects | Inferred from peak shifts | Not determined |
Table 1: Comparison of Structural Information from Different Analytical Techniques.
Detailed Crystallographic Data for 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.356(3) |
| b (Å) | 21.339(6) |
| c (Å) | 7.378(2) |
| β (°) | 108.13(3) |
| Volume (ų) | 1248.9(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.424 |
Table 2: Crystallographic Data and Refinement Details.
Spectroscopic Data for Comparison
| Technique | Key Observations for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid and Analogs |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, aldehyde proton, and the protons of the butanoic acid chain. Chemical shifts and coupling patterns provide information about the connectivity of the hydrogen atoms. |
| ¹³C NMR | Signals for each unique carbon atom, including the carbonyl carbons of the aldehyde and carboxylic acid, aromatic carbons, methoxy carbon, and the carbons of the butanoic acid chain. |
| IR (cm⁻¹) | Characteristic absorption bands for O-H (carboxylic acid), C=O (aldehyde and carboxylic acid), C-O (ether and methoxy), and aromatic C-H stretches. |
| HR-MS | A precise mass-to-charge ratio that confirms the elemental composition of C₁₂H₁₄O₅ for the title compound.[3] |
Table 3: Expected Spectroscopic Data.
Conclusion: The Unrivaled Clarity of X-ray Crystallography
While NMR, IR, and mass spectrometry are essential techniques for routine characterization and purity assessment, they provide an incomplete picture of the molecular structure. For the unambiguous confirmation of the three-dimensional architecture of a novel compound like 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, single-crystal X-ray crystallography is the undisputed gold standard. The detailed information on bond lengths, angles, and intermolecular interactions it provides is invaluable for understanding the compound's properties and for rational drug design. For researchers and professionals in drug development, investing in obtaining a single crystal structure can save significant time and resources by providing a definitive and complete structural answer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
